molecular formula C10H11FO2 B2460223 1-(3-Fluoro-4-methoxyphenyl)propan-2-one CAS No. 2357-79-1

1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Cat. No.: B2460223
CAS No.: 2357-79-1
M. Wt: 182.194
InChI Key: YSMYYXIMWVCARJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)propan-2-one (CAS Number: 2357-79-1 ) is a fluorinated and methoxy-substituted phenylpropan-2-one with a molecular formula of C 10 H 11 FO 2 and a molecular weight of 182.19 g/mol citation:1 citation:4 . This compound is characterized by its specific structure, which can be represented by the SMILES notation CC(=O)CC1=CC(=C(C=C1)OC)F citation:4 . As a building block in organic synthesis, this compound serves as a valuable precursor for the exploration of novel chemical entities. Its structure, featuring both electron-donating (methoxy) and electron-withdrawing (fluoro) substituents on the aromatic ring, makes it a versatile intermediate for pharmaceutical research and the development of materials science. Research indicates that structurally similar fluorinated phenylpropan-2-one derivatives are key intermediates in bioconversion and chemoenzymatic synthesis pathways for producing pharmacologically active methamphetamine derivatives citation:2 . This suggests its potential application in the synthesis and development of new central nervous system (CNS) active compounds or other specialty chemicals. This product is offered with a purity of 95% and is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMYYXIMWVCARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2357-79-1
Record name 1-(3-fluoro-4-methoxyphenyl)propan-2-one
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Foundational & Exploratory

The 3-Fluoro-4-Methoxy-Phenyl Motif: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synergy of Fluorine and Methoxy Substituents

In the landscape of contemporary drug discovery, the deliberate modification of molecular scaffolds to enhance therapeutic efficacy is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical tools, the incorporation of fluorine atoms and methoxy groups has become a preeminent strategy for optimizing drug candidates.[1][2] Fluorine, with its high electronegativity and small van der Waals radius, offers a unique combination of properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] Strategic fluorination can block sites of metabolic oxidation, thereby increasing a drug's half-life, and can modulate the pKa of nearby functional groups, which can improve membrane permeability and bioavailability.[2][3]

Concurrently, the methoxy group (–OCH3) serves as a versatile modulator of a compound's physicochemical properties. It can act as a hydrogen bond acceptor, improve aqueous solubility, and its orientation can be crucial for fitting into specific binding pockets of target proteins. The introduction of a methoxy group has been shown to enhance the anticancer activity of various compounds.[4]

The combination of these two functionalities in a 3-fluoro-4-methoxy substitution pattern on a phenyl ring creates a "privileged scaffold." This specific arrangement is not merely an additive combination of their individual effects but a synergistic interplay that provides medicinal chemists with a powerful building block for developing potent, selective, and metabolically robust therapeutic agents. This guide provides a comprehensive overview of the synthesis of key 3-fluoro-4-methoxy substituted precursors and explores their application through case studies in medicinal chemistry, offering field-proven insights for researchers in drug development.

Part 1: Synthesis of Core 3-Fluoro-4-Methoxy-Phenyl Precursors

The efficient synthesis of key building blocks is paramount for their widespread use in drug discovery programs. This section details reliable protocols for the preparation of three common precursors: 3-fluoro-4-methoxybenzaldehyde, 4-fluoro-3-methoxyaniline, and 4-fluoro-3-methoxybenzoic acid.

3-Fluoro-4-methoxybenzaldehyde

This aldehyde is a versatile intermediate, notably used in the synthesis of fluorinated analogues of the anticancer agent Combretastatin A-4.[5] Its preparation is a foundational step for accessing a wide range of more complex molecules.

Experimental Protocol: Synthesis of 3-Fluoro-4-methoxybenzaldehyde

A detailed protocol for the synthesis of this precursor has been described in the literature.[6][7] The nuclear magnetic resonance spectral parameters for 3-Fluoro-4-methoxybenzaldehyde have also been studied.[6]

  • Step 1: Starting Material: The synthesis typically begins from a commercially available substituted phenol.

  • Step 2: Formylation: A common method to introduce the aldehyde group is the Vilsmeier-Haack reaction or similar formylation techniques.

  • Step 3: Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove reagents. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product as a solid with a melting point of 34-35 °C.[6]

G cluster_0 Synthesis of 3-Fluoro-4-methoxybenzaldehyde A Substituted Phenol B Formylation (e.g., Vilsmeier-Haack) A->B Reagents C 3-Fluoro-4-methoxybenzaldehyde B->C Purification

Caption: Synthetic workflow for 3-fluoro-4-methoxybenzaldehyde.

4-Fluoro-3-methoxyaniline

4-Fluoro-3-methoxyaniline serves as a crucial intermediate in the synthesis of numerous biologically active compounds.[8] Its preparation often involves a multi-step sequence starting from more accessible materials.

Experimental Protocol: Synthesis via Reduction-Dehalogenation

A novel and economically attractive process involves a concerted reduction-dehalogenation step from a substituted nitrobenzene precursor.[8]

  • Step 1: Acylation & Nitration: Start with a suitable fluorophenol, which is first acylated to protect the hydroxyl group. This is followed by nitration to introduce a nitro group onto the aromatic ring.[8]

  • Step 2: Methylation & Bromination: The protecting group is removed, and the resulting phenol is methylated. A bromine atom is then introduced at a specific position.[8]

  • Step 3: Reduction-Dehalogenation: The key step involves the reduction of the nitro group to an aniline and the simultaneous removal of the bromine substituent. This is typically achieved using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8]

  • Step 4: Isolation: The final product, 4-fluoro-3-methoxyaniline, is isolated after filtration of the catalyst and removal of the solvent.[8]

G cluster_1 Synthesis of 4-Fluoro-3-methoxyaniline A 4-Bromo-2-fluorophenol B Acylation, Nitration, Methylation, Bromination A->B Multi-step C Substituted Nitrobenzene Intermediate B->C D Reduction-Dehalogenation (e.g., H2, Pd/C) C->D E 4-Fluoro-3-methoxyaniline D->E Final Product

Caption: Key steps in the synthesis of 4-fluoro-3-methoxyaniline.

4-Fluoro-3-methoxybenzoic Acid

This carboxylic acid derivative is another important building block, providing a handle for amide bond formation and other transformations common in drug synthesis.

Experimental Protocol: Hydrolysis of Methyl Ester

A straightforward synthesis involves the hydrolysis of the corresponding methyl ester.[9]

  • Step 1: Ester Hydrolysis: Methyl 4-fluoro-3-methoxybenzoate is dissolved in methanol. A solution of sodium hydroxide in water is added, and the mixture is stirred at room temperature for several hours.[9]

  • Step 2: Acidification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water, and the pH is adjusted to 4 with 1N HCl solution, causing the product to precipitate.[9]

  • Step 3: Isolation: The precipitated solid is collected by filtration, washed with water, and dried to give 4-fluoro-3-methoxybenzoic acid as a white solid in high yield (e.g., 97%).[9]

G cluster_2 Synthesis of 4-Fluoro-3-methoxybenzoic Acid A Methyl 4-fluoro-3-methoxybenzoate B Hydrolysis (NaOH, MeOH/H2O) A->B C Acidification (HCl) B->C D 4-Fluoro-3-methoxybenzoic Acid C->D Precipitation & Filtration

Caption: Hydrolysis route to 4-fluoro-3-methoxybenzoic acid.

Part 2: Applications and Case Studies in Drug Discovery

The utility of 3-fluoro-4-methoxy substituted precursors is best illustrated by their successful incorporation into bioactive molecules across various therapeutic areas, particularly in oncology.

Case Study 1: Kinase Inhibitors

Protein kinases are a major class of drug targets, and the 3-fluoro-4-methoxyphenyl moiety has proven to be a valuable component in designing selective and potent inhibitors.[10]

  • TGF-βR1 Inhibition: In the development of Transforming Growth Factor-beta Receptor 1 (TGF-βR1) inhibitors, structure-activity relationship (SAR) studies revealed that introducing a 3-fluoro substituent on the phenyl ring led to potent inhibition.[11] This highlights the positive impact of the fluorine atom on binding affinity.

  • Aurora Kinase B (AURKB) Inhibition: A series of quinazoline derivatives were designed as AURKB inhibitors, a promising target for cancer therapy.[12] The incorporation of a fluorophenyl group was a key feature in developing orally active compounds that showed efficacy in mouse xenograft models.[12]

  • Janus Kinase 1 (JAK1) Inhibition: In the discovery of selective JAK1 inhibitors, a medicinal chemistry strategy focusing on lipophilic ligand efficiency led to the development of highly potent compounds.[13] The 3-methoxy-4-chlorophenylamino moiety, a close analogue of our core structure, was a key component of the final efficacious molecule, demonstrating the importance of the substitution pattern on the phenyl ring for achieving the desired potency and pharmacokinetic properties.[13]

Table 1: Examples of Bioactive Molecules Incorporating the Motif

Compound ClassTargetRole of 3-Fluoro-4-Methoxy MoietyTherapeutic Area
Fluorinated Combretastatin A-4TubulinEnhances anti-cancer activityOncology[5]
(S)-3-(3-fluoro-4-methoxybenzyl)...Tubulin AssemblyInduces G2/M phase arrest in HCC cellsOncology[14]
Substituted IsoflavonesCYP1A1 SubstratePotentiates growth inhibitory activityOncology
5-substituted Pyridinyl DerivativesTGF-βR1 KinaseImproves potency and selectivityOncology[11]
Case Study 2: Anti-proliferative Agents Targeting Tubulin

The 3-fluoro-4-methoxybenzyl group is a key feature in compounds designed to inhibit tubulin polymerization, a validated mechanism for anticancer drugs.

  • Combretastatin A-4 Analogues: 3-Fluoro-4-methoxybenzaldehyde is a direct precursor to fluorinated derivatives of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization.[5] The fluorinated analogues retain significant anti-cancer activity.

  • Chromanone Derivatives: A compound named (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) was shown to suppress the proliferation of hepatocellular carcinoma (HCC) cells.[14] FMTC works by inducing cell cycle arrest at the G2/M phase and triggering apoptosis, highlighting it as a novel agent for HCC treatment.[14]

Case Study 3: Flavones as Neuroprotective and Antioxidant Agents

Flavones are a class of natural products with diverse biological activities. The incorporation of fluorine can enhance these properties. A synthetic route for 3-fluorinated derivatives of 3',4',5'-trimethoxyflavone has been developed. Biological evaluation demonstrated that this fluorination can enhance antioxidant activity while conserving neuroprotective properties, showcasing the utility of fluorination in modulating the biological profile of a known scaffold.[15]

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The recurring success of the 3-fluoro-4-methoxyphenyl motif allows for the deduction of key structure-activity relationships that can guide future drug design efforts.

Causality Behind Experimental Choices:

  • Fluorine as a Metabolic Blocker: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[3] Placing a fluorine at the 3-position can protect the adjacent methoxy group or the aromatic ring itself from metabolic degradation, thereby increasing the drug's in vivo half-life.

  • Modulation of Electronics and Binding: Fluorine is a highly electronegative, electron-withdrawing group. This property can alter the electron density of the aromatic ring, influencing its interaction with the target protein.[2] It can participate in favorable electrostatic interactions or modulate the hydrogen-bonding capacity of the adjacent methoxy group, enhancing binding affinity.

  • Conformational Control: The methoxy group at the 4-position can adopt different conformations relative to the phenyl ring. The presence of the ortho-fluorine atom can influence the preferred conformation of the methoxy group, potentially locking the molecule into a more bioactive conformation for optimal target engagement.

G SAR 3-Fluoro-4-Methoxy-Phenyl Moiety Key SAR Insights Fluorine (Position 3) Methoxy (Position 4) Synergistic Effect Fluorine_Effects Metabolic Shielding (Blocks Oxidation) Modulates Ring Electronics (Enhances Binding) Influences Ortho-substituent Conformation SAR:f2->Fluorine_Effects contributes to Methoxy_Effects H-Bond Acceptor (Direct Protein Interaction) Improves Solubility Bioactive Conformation SAR:f3->Methoxy_Effects provides Synergy_Effects Enhanced Potency Improved Selectivity Favorable PK Profile (Increased Half-life & Bioavailability) SAR:f4->Synergy_Effects leads to

Caption: Key Structure-Activity Relationships of the 3-Fluoro-4-Methoxy-Phenyl Motif.

Conclusion and Future Perspectives

The 3-fluoro-4-methoxy substituted phenyl ring represents a highly valuable and privileged scaffold in medicinal chemistry. Its constituent parts—the fluorine atom and the methoxy group—work in concert to bestow favorable properties upon drug candidates, including enhanced metabolic stability, modulated physicochemical properties, and potent target engagement. The straightforward synthesis of key precursors like 3-fluoro-4-methoxybenzaldehyde and 4-fluoro-3-methoxyaniline ensures their accessibility for broad application in drug discovery pipelines.

As demonstrated through case studies in oncology and beyond, this motif has been successfully integrated into a variety of bioactive molecules, from kinase inhibitors to tubulin polymerization blockers. The underlying principles of its efficacy—metabolic blocking, electronic modulation, and conformational control—provide a rational basis for its continued and expanded use.

Future research will likely focus on exploring this motif in new therapeutic areas and incorporating it into novel molecular architectures, such as PROTACs and covalent inhibitors. As synthetic methodologies for fluorination continue to advance, the strategic deployment of the 3-fluoro-4-methoxy-phenyl group will undoubtedly remain a key tactic in the design of the next generation of therapeutics.

References

  • Lawrence, N. J., et al. (2003). Synthesis and anticancer activity of fluorinated analogues of combretastatin A-4. Journal of Fluorine Chemistry, 123(1), 101-108.
  • Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride.
  • Valverde, I. E., & Mascarin, A. (2025).
  • Vasselin, D. A., et al. (2006). Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles. Journal of Medicinal Chemistry, 49(13), 3973-81. [Link]

  • Flowers, R. A., et al. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.
  • MDPI. (2025).
  • ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
  • ResearchGate. (n.d.). Examples of bioactive compounds bearing fluorine atoms.
  • Gedawy, E. M., et al. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC.
  • Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • Lee, Y., et al. (2023). (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest. Cancer Genomics Proteomics, 20(6suppl), 754-762. [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Arı, E., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Klymenko, Y. V., et al. (n.d.). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Ukrainian Biochemical Journal.
  • ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works.
  • ResearchGate. (n.d.). A Fluoro Derivative of Embelin, as Potent B-RAF Inhibitor in Melanoma.
  • Frontiers in Chemistry. (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential.
  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxybenzaldehyde 99.
  • Fisher Scientific. (n.d.). 3-Fluoro-4-methoxybenzaldehyde, 98%.
  • Zhang, L., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 50-61. [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676-9690. [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(10), 1147-1167.
  • BenchChem. (2025). Head-to-head comparison of different synthetic routes to fluorofurans.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace.
  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
  • ResearchGate. (n.d.). Discovery of N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) Through Structure-Based Drug Design.
  • BLD Pharm. (n.d.). 128495-46-5|4-Fluoro-3-methoxybenzaldehyde.
  • Sunway Pharm Ltd. (n.d.). 3-Fluoro-4-methoxybenzaldehyde - CAS:351-54-2.
  • European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • Encyclopedia.pub. (2022). Various Protein Kinase Inhibitors as Anticancer Agents.
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Sources

Methodological & Application

Laboratory synthesis protocols for 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Modular Synthesis of Fluorinated Phenylacetone Scaffolds via the Nitroalkene Pathway

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a robust, scalable laboratory protocol for the synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one. This compound serves as a critical intermediate in Structure-Activity Relationship (SAR) studies, specifically for evaluating the metabolic stability of phenethylamine derivatives. The introduction of the fluorine atom at the meta position (relative to the alkyl chain) is a strategic medicinal chemistry modification designed to block metabolic hydroxylation and alter the electronic properties of the aromatic ring without significantly changing steric volume.

Synthetic Strategy: This guide utilizes the Henry Reaction (Nitroaldol Condensation) followed by a Reductive Hydrolysis . This route is selected over the Glycidic Ester (Darzens) or Friedel-Crafts pathways due to its higher atom economy, milder conditions, and the commercial availability of the specific aldehyde precursor.

Regulatory Compliance Warning:

CRITICAL: Phenylacetone derivatives are frequently classified as "List I Chemicals" or "Precursors" by regulatory bodies (e.g., DEA in the US, INCB globally) due to their potential use in the synthesis of controlled substances. This protocol is strictly for legitimate research and development purposes by authorized personnel. Users must verify local laws regarding the possession and synthesis of fluorinated phenylacetone analogs before proceeding.

Part 2: Reaction Pathway Visualization

The following directed graph illustrates the chemical workflow, highlighting the critical intermediate and the divergence point for side-product formation.

SynthesisWorkflow Aldehyde 3-Fluoro-4-methoxy- benzaldehyde Nitroalkene INTERMEDIATE: 1-(3-Fluoro-4-methoxyphenyl)- 2-nitropropene Aldehyde->Nitroalkene Henry Condensation (Reflux, 2h) Nitroethane Nitroethane Nitroethane->Nitroalkene Catalyst NH4OAc / AcOH Catalyst->Nitroalkene IronRed Reductive Hydrolysis (Fe / AcOH / Heat) Nitroalkene->IronRed Purification Target TARGET: 1-(3-Fluoro-4-methoxyphenyl) propan-2-one IronRed->Target Tautomerization & Hydrolysis SideProduct Side Product: Polymeric Tars / Oximes IronRed->SideProduct Overheating

Caption: Figure 1. Modular synthesis workflow illustrating the Henry Condensation followed by Iron-mediated reductive hydrolysis.

Part 3: Detailed Experimental Protocols

Stage I: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-nitropropene

Mechanism: The reaction proceeds via a base-catalyzed nucleophilic attack of the nitroethane anion on the aldehyde carbonyl. Spontaneous dehydration follows, driven by the conjugation of the resulting double bond with the aromatic ring.

Reagents & Materials:

Reagent Equiv. Role
3-Fluoro-4-methoxybenzaldehyde 1.0 Limiting Reagent
Nitroethane 1.5 - 2.0 Nucleophile / Solvent
Ammonium Acetate 0.2 - 0.4 Catalyst (Buffer)

| Glacial Acetic Acid | Solvent | Reaction Medium |

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 50.0 mmol of 3-Fluoro-4-methoxybenzaldehyde to the flask.

  • Solvent Addition: Add 150 mL of Glacial Acetic Acid. Stir until dissolved.

  • Reagent Addition: Add 75.0 mmol (approx. 5.4 mL) of Nitroethane followed by 10.0 mmol (0.77 g) of Ammonium Acetate .

  • Reaction: Heat the mixture to a gentle reflux (approx. 100°C internal temp) for 2 to 4 hours.

    • IPC (In-Process Control): Monitor via TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a bright yellow fluorescent spot (the nitroalkene).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow crystalline solid.

    • Troubleshooting: If an oil forms, scratch the glass side or seed with a crystal to induce crystallization.

  • Purification: Filter the solid and wash with cold water (3 x 50 mL) to remove acetic acid. Recrystallize from hot Ethanol or Methanol/IPA (9:1).

  • Validation: Dry the yellow needles in a vacuum desiccator.

    • Expected Yield: 85-92%.[1]

Stage II: Reductive Hydrolysis to the Ketone

Mechanism: This step utilizes elemental iron in acidic media. The nitro group is reduced to an enamine/imine intermediate. Under the acidic reaction conditions, this intermediate hydrolyzes to the ketone (P2P analog) rather than reducing further to the amine.

Reagents & Materials:

Reagent Equiv. Role
Nitroalkene (from Stage I) 1.0 Precursor
Iron Powder (325 mesh) 4.0 - 5.0 Reducing Agent
Glacial Acetic Acid Solvent Proton Source

| Water | Co-solvent | Hydrolysis Agent |

Protocol:

  • Setup: Equip a 1 L three-neck flask with a mechanical stirrer (essential due to slurry thickness), reflux condenser, and addition funnel.

  • Catalyst Prep: Add 200 mmol of Iron Powder to 150 mL of Glacial Acetic Acid in the flask. Heat to 60°C to activate the iron (surface oxide removal).

  • Addition: Dissolve 40.0 mmol of the Nitroalkene (Stage I product) in 100 mL of Acetic Acid. Add this solution dropwise to the iron slurry over 45 minutes.

    • Exotherm Warning: The reaction is exothermic.[2] Maintain temperature between 70-80°C. Do not let it boil uncontrollably.

  • Hydrolysis: After addition is complete, heat the mixture to reflux (approx. 100-105°C) for 1.5 hours. The bright yellow color of the nitroalkene should fade to a dull gray/brown.

  • Quench & Extraction:

    • Cool to room temperature.[2]

    • Filter off the unreacted iron and iron salts through a Celite pad. Wash the pad with Toluene (2 x 50 mL).

    • Combine the filtrate and dilute with 500 mL water.

    • Extract with Toluene (3 x 100 mL). Note: Toluene is preferred over DCM for better separation of the ketone from tarry byproducts.

  • Neutralization: Wash the combined organic layers with 5% NaOH solution (2 x 100 mL) to remove acetic acid, followed by Brine (1 x 100 mL).

  • Isolation: Dry over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Final Purification: Distillation under high vacuum is required for pharmaceutical purity.

    • Target: Pale yellow oil.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesis, the following analytical parameters must be met.

Decision Logic for Purity:

QC_Logic Sample Crude Ketone Oil TLC TLC Check (20% EtOAc/Hex) Sample->TLC Decision1 Single Spot? TLC->Decision1 Distill Vacuum Distillation (< 1 mmHg) Decision1->Distill No (Tars present) NMR 1H-NMR Analysis Decision1->NMR Yes Distill->NMR Result Release for SAR Study NMR->Result Confirms Structure

Caption: Figure 2. Quality control decision tree for purification and validation.

Spectroscopic Data (Expected):

TechniqueDiagnostic SignalStructural Assignment
1H-NMR (CDCl3)

2.15 (s, 3H)
Terminal Methyl ketone (

-C=O)

3.65 (s, 2H)
Benzylic Methylene (

-CO)

3.85 (s, 3H)
Methoxy group (

)

6.9 - 7.1 (m, 3H)
Aromatic Protons (Split by Fluorine)
IR (Neat)1715

Carbonyl stretch (C=O)
GC-MS M+ = 196Molecular Ion
m/z = 153Tropylium ion (Loss of acetyl group)

Part 5: References

  • Henry Reaction Mechanism: Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. Link

  • Reductive Hydrolysis (Iron/Acid): Ranu, B. C., Sarkar, A., & Ghosh, K. (2003). A Simple and Green Procedure for the Synthesis of Ketones via Reductive Hydrolysis of Nitroalkenes.[3] The Journal of Organic Chemistry. (General methodology reference).

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Alternative Reduction (NaBH4/CuCl): Varma, R. S., & Kabalka, G. W. (1985). A convenient reduction of aliphatic and aromatic nitroalkenes to ketones. Synthetic Communications, 15(11), 985-990. Link

Sources

Storage conditions to prevent degradation of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Stability and Storage Protocols for 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Executive Summary

This compound (hereafter 3F-4M-P2P ) is a sensitive fluorinated aromatic ketone used as a high-value intermediate in structure-activity relationship (SAR) studies and drug development. Its structural features—specifically the electron-rich aromatic ring coupled with an enolizable benzylic ketone—render it highly susceptible to oxidative degradation, photolysis, and aldol-type condensation.

This guide provides a scientifically grounded storage protocol designed to maintain >98% purity over extended periods. It moves beyond generic "store in a cool, dry place" advice to establish a self-validating storage system that actively mitigates specific chemical failure modes.

Physicochemical Vulnerabilities

To preserve 3F-4M-P2P, one must understand how it dies. The molecule possesses three distinct "kill sites" that dictate our storage strategy:

  • The Benzylic Carbon (C1): The position alpha to the carbonyl and the aromatic ring is doubly activated. It is prone to radical formation (via auto-oxidation) and enolization.

  • The Fluorinated Ring: While the fluorine atom adds metabolic stability in vivo, in storage, the electron-rich methoxy group sensitizes the ring to UV-induced photo-oxidation.

  • The Carbonyl Group: Susceptible to nucleophilic attack (moisture) and self-condensation (dimerization) if the medium becomes acidic or basic over time.

Degradation Pathways Visualization

The following diagram maps the specific degradation cascades we are preventing.

DegradationPathways Molecule 1-(3-Fluoro-4-methoxyphenyl) propan-2-one (Intact) Enol Enol Tautomer Molecule->Enol Acid/Base Catalysis (Moisture/Glass Surface) Peroxide Benzylic Peroxide Intermediate Molecule->Peroxide O2 + UV Light (Radical Mechanism) Dimer Aldol Condensation Dimers (Brown Oil) Enol->Dimer Self-Condensation Cleavage 3-Fluoro-4-methoxy benzoic Acid Peroxide->Cleavage Oxidative Cleavage

Figure 1: Primary degradation pathways. Note that "browning" is typically a sign of dimerization/polymerization, while crystalline precipitation often indicates oxidative cleavage to benzoic acid derivatives.

Storage Protocol: The "Inert Barrier" System

This protocol uses a tiered approach. The rigor of storage depends on the intended duration.

Table 1: Storage Conditions Matrix
ParameterShort-Term (< 1 Month)Long-Term (> 1 Month)Critical Mechanism
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)Slows kinetic rate of auto-oxidation (Arrhenius equation).
Atmosphere Nitrogen HeadspaceArgon Purge (Heavier than Air)Excludes O2, preventing benzylic radical propagation.
Container Amber Borosilicate GlassAmber Glass + Parafilm/Teflon TapeBlocks UV (300-400nm) which catalyzes radical formation.
State Liquid/OilAliquoted (Avoid Freeze-Thaw)Repeated phase changes introduce moisture and oxygen.

Detailed Methodology: The Aliquot & Purge Protocol

Objective: Create a self-validating system where the integrity of the bulk material is never compromised by daily usage.

Equipment Required:

  • Argon gas cylinder with a low-flow regulator.

  • Amber glass vials (2mL or 4mL) with Teflon-lined caps.

  • Parafilm M.

  • Desiccator cabinet.

Step-by-Step Workflow
  • QC Upon Receipt:

    • Immediately assess appearance. 3F-4M-P2P should be a pale yellow to colorless liquid/low-melting solid.

    • Self-Validation Check: If the liquid is dark brown or has a sharp, vinegar-like odor (indicating acetic/benzoic acid formation), reject the lot or repurify immediately.

  • The "Argon Blanket" Technique (Critical Step):

    • Do not simply blow gas into the vial.

    • Insert a long needle/pipette connected to the Argon line deep into the vial, just above the liquid surface.

    • Flow Argon gently (low PSI) for 30 seconds. Argon is heavier than air and will displace the oxygen upwards.

    • Why: Nitrogen is lighter than Argon and mixes more easily with air. Argon forms a stable "blanket" over the liquid surface.

  • Aliquoting Strategy:

    • Never store the bulk bottle in the freezer if you plan to use it weekly.

    • Divide the bulk material into single-use or weekly-use aliquots (e.g., 100mg or 500mg vials).

    • Purge each aliquot with Argon before sealing.

  • Sealing and Freezing:

    • Cap tightly.[1][2] Wrap the cap-neck junction with Parafilm. This prevents moisture ingress during the contraction phase of freezing.

    • Place vials upright in a secondary container (box) containing a desiccant packet.

Workflow Visualization

AliquotWorkflow Receipt Receive Bulk Material (Check Color/Odor) Decision Is usage immediate? Receipt->Decision BulkStore Purge Bulk with Argon Store at -20°C Decision->BulkStore No (Long Term) Aliquot Divide into Single-Use Vials (Amber Glass) Decision->Aliquot Yes (Active Use) Purge Argon Blanket Purge (30s per vial) Aliquot->Purge Seal Seal with Teflon Cap + Parafilm Purge->Seal Freeze Deep Freeze (-20°C) in Desiccator Box Seal->Freeze

Figure 2: Aliquoting workflow to prevent freeze-thaw degradation cycles.

Quality Control & Re-Validation

How do you verify your storage system is working? Use these indicators before every experiment.

  • Visual Inspection (The 5-Second Test):

    • Pass: Colorless to Pale Yellow. Flow is consistent.

    • Fail: Dark Amber/Brown (Polymerization). Cloudy/Precipitate (Oxidative cleavage to acid).

  • TLC Monitoring:

    • Run a TLC (Silica, Hexane:EtOAc 8:2).

    • Degradation Marker: A spot remaining at the baseline (acids) or a spot running much higher/smearing (dimers) indicates degradation. The ketone usually has an Rf ~0.4-0.6 depending on exact conditions.

  • NMR Verification (Annual):

    • Check for the disappearance of the benzylic singlet (~3.6 ppm) and appearance of broad polymeric peaks or downfield acid protons (>10 ppm).

Regulatory & Safety Compliance

  • Precursor Awareness: While 3F-4M-P2P is a research chemical, it is structurally related to Schedule I/II precursors (P2P).

    • Secure Storage: Store in a locked freezer accessible only to authorized personnel.

    • Inventory Logs: Maintain a strict mass-balance log. Any "degradation loss" must be documented and witnessed to distinguish it from diversion.

  • Safety (SDS Summary):

    • This compound is a potent irritant.

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Ventilation: Always handle in a fume hood to avoid inhalation of vapors which may be corrosive to the respiratory tract.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3790928, 1,3-Bis(4-methoxyphenyl)propan-2-one (Analogous Structure Data). Retrieved from [Link]

  • Wang, J., et al. (2021). "An efficient and practical aerobic oxidation of benzylic methylenes."[3] RSC Advances, 11, 3690-3695. Retrieved from [Link]

  • Thermo Fisher Scientific (2023). Safety Data Sheet: 4-Methoxyphenylacetone. Retrieved from [Link]

  • Master Organic Chemistry (2018). Reactions on the Benzylic Carbon: Oxidation. Retrieved from [Link]

  • Milner, P. J., et al. (2024). "Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks." Thieme Chemistry. Retrieved from [Link]

Sources

Applications of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one in forensic standard preparation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Certification of Forensic Standards from 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Authored by: Senior Application Scientist, Forensic Metrology Division

Abstract

The rapid emergence of novel psychoactive substances (NPS), or "designer drugs," presents a formidable challenge to the forensic science and toxicology communities. To ensure accurate identification and quantification in casework, laboratories require well-characterized certified reference materials (CRMs). However, for many new compounds, commercially available standards are scarce. This guide provides a comprehensive framework for the in-house preparation of a forensic standard for a substituted phenethylamine, specifically 3-Fluoro-4-methoxymethamphetamine (3-FMMA), starting from the readily available precursor, this compound. We detail the synthetic protocol, purification methods, and the rigorous analytical characterization required to establish the material's identity, purity, and fitness for purpose as a calibrant in forensic workflows.

Introduction: The Critical Role of Reference Materials in Forensic Analysis

In forensic toxicology and seized drug analysis, the unambiguous identification and quantification of controlled substances are paramount. Analytical results must be scientifically valid and legally defensible. This is achieved through the use of Certified Reference Materials (CRMs), which serve as the bedrock of quality assurance in the laboratory.[1] CRMs are used to calibrate analytical instruments, validate methods, and as quality control checks to ensure the accuracy and traceability of measurements.[2][3]

The landscape of substance abuse is continually evolving, with clandestine laboratories frequently modifying molecular structures to circumvent existing laws, creating a flood of NPS.[4] These substances, often derivatives of cathinones, phenethylamines, or synthetic cannabinoids, pose a significant analytical challenge because laboratories may lack the specific reference materials needed for positive identification.[5]

This is where the synthesis of in-house standards from precursor chemicals becomes a critical capability for forensic institutions. This compound is a phenylpropanone derivative that serves as a key intermediate in the synthesis of fluorinated amphetamine analogues.[6][7] While the final products are typically controlled substances, precursors like this ketone may be more accessible, allowing laboratories to proactively develop their own standards.[8][9] This document provides the detailed protocols for synthesizing, purifying, and certifying a forensic standard for 3-Fluoro-4-methoxymethamphetamine (3-FMMA) from this precursor, adhering to principles outlined by international standards bodies.[10][11]

Synthesis of 3-Fluoro-4-methoxymethamphetamine (3-FMMA) HCl

The conversion of the ketone precursor to the target secondary amine is most effectively achieved through a one-pot reductive amination. This widely used reaction in medicinal and organic chemistry first involves the formation of an imine intermediate by reacting the ketone with a primary amine (methylamine), followed by in-situ reduction to the corresponding amine.

Principle of Reductive Amination

The carbonyl group of this compound reacts with methylamine to form an unstable carbinolamine, which then dehydrates to form a Schiff base, or imine. A reducing agent present in the reaction mixture, such as sodium borohydride or sodium cyanoborohydride, then reduces the imine C=N double bond to a C-N single bond, yielding the final secondary amine product. The choice of a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred as it is less likely to reduce the starting ketone, leading to higher yields of the desired amine.

G cluster_purification Purification Precursor 1-(3-Fluoro-4-methoxyphenyl) propan-2-one Imine Imine Intermediate (Schiff Base) Precursor->Imine + Methylamine Methylamine (CH₃NH₂) Product 3-Fluoro-4-methoxymethamphetamine (3-FMMA) Imine->Product + ReducingAgent Reducing Agent (e.g., NaBH₃CN) Salt 3-FMMA HCl (Purified Standard) Product->Salt + HCl HCl in Ether

Caption: Synthetic workflow from precursor to purified standard.

Experimental Protocol: Synthesis

Disclaimer: This protocol is intended for use by qualified scientific personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. All local, state, and federal regulations regarding the handling of chemicals and controlled substances must be followed.[12][13]

Materials:

  • This compound (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (anhydrous)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (e.g., 2.0 M in diethyl ether)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in anhydrous methanol.

  • Imine Formation: Add the methylamine solution to the flask. The addition is often done at a reduced temperature (e.g., 0 °C) to control the initial reaction.

  • pH Adjustment: Carefully add glacial acetic acid dropwise to the mixture to achieve a pH between 6 and 7. This is crucial as imine formation is acid-catalyzed, but the reducing agent can be deactivated at very low pH.

  • Reduction: Slowly add sodium cyanoborohydride in small portions. Caution: NaBH₃CN is toxic. The reaction is typically stirred at room temperature for several hours to overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, carefully add water to quench any remaining reducing agent. Remove the methanol under reduced pressure. Add dichloromethane (DCM) to the remaining aqueous layer and transfer to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid) and brine. This removes water-soluble impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-FMMA freebase as an oil.

Experimental Protocol: Purification via Salt Formation

For use as a forensic standard, the product must be a stable, solid material of high purity. Converting the oily freebase to its hydrochloride salt facilitates purification by recrystallization and enhances long-term stability.

  • Dissolution: Dissolve the crude freebase oil in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Precipitation: While stirring, slowly add a solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization: For final purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/ether or isopropanol/hexane) to obtain a highly pure, crystalline product.

  • Drying: Dry the purified 3-FMMA HCl salt under vacuum to a constant weight.

Characterization and Certification of the Reference Standard

A synthesized compound can only be considered a reference material after its identity and purity have been rigorously confirmed through orthogonal analytical techniques.[14] The goal is to create a well-characterized material with a certificate of analysis that specifies its properties.

G cluster_identity Identity Confirmation cluster_purity Purity & Strength Purified Purified 3-FMMA HCl MS Mass Spectrometry (MS) Purified->MS NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR FTIR FTIR Spectroscopy Purified->FTIR HPLC HPLC-UV/DAD (Purity Assay) Purified->HPLC qNMR Quantitative NMR (qNMR) Purified->qNMR TGA Thermogravimetric Analysis (Residual Solvent) Purified->TGA Certified Certified Reference Material MS->Certified NMR->Certified FTIR->Certified HPLC->Certified qNMR->Certified TGA->Certified

Caption: Workflow for the analytical certification of the synthesized standard.

Identity Confirmation
  • Mass Spectrometry (MS):

    • Protocol: Prepare a dilute solution of the material in methanol or acetonitrile. Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

    • Expected Result: For ESI, the spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the freebase (C₁₁H₁₆FNO). For EI, a characteristic fragmentation pattern should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve an accurately weighed sample in a deuterated solvent (e.g., D₂O or MeOD). Acquire ¹H and ¹³C NMR spectra.

    • Expected Result: The ¹H spectrum will show distinct signals for the aromatic, methoxy, methyl, and backbone protons, with chemical shifts and coupling patterns consistent with the 3-FMMA structure. The ¹³C spectrum will show the correct number of carbon signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: Analyze the solid material using an Attenuated Total Reflectance (ATR) accessory.

    • Expected Result: The spectrum should display characteristic absorption bands for N-H stretching (secondary amine salt), aromatic C-H stretching, C-O stretching (methoxy group), and C-F stretching.

Purity Assessment
  • Chromatographic Purity (HPLC):

    • Protocol: Develop a stability-indicating HPLC method, typically with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution. Use a photodiode array (PDA) detector to monitor for impurities across a range of wavelengths.

    • Analysis: Inject a solution of known concentration. The purity is typically reported as the percentage of the main peak area relative to the total area of all peaks detected.

  • Quantitative NMR (qNMR): This is a primary ratio method for determining purity.

    • Protocol: An accurately weighed sample of the synthesized 3-FMMA HCl is dissolved in a deuterated solvent along with an accurately weighed amount of a certified, stable internal standard (e.g., maleic acid).

    • Analysis: By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, a highly accurate purity value can be calculated without needing a reference standard of the analyte itself.

Summary of Analytical Data

The data gathered from these analyses are compiled into a Certificate of Analysis.

ParameterMethodExpected Result
Identity
Molecular Formula-C₁₁H₁₆FNO · HCl
Molecular Weight-217.25 (freebase) / 253.71 (HCl salt)
AppearanceVisualWhite to off-white crystalline solid
¹H NMR400 MHz, D₂OSpectrum consistent with structure
Mass Spectrum (ESI+)LC-MS[M+H]⁺ = 218.13
Purity & Strength
PurityHPLC-PDA≥ 98.5%
Purity (as salt)qNMRValue to be determined experimentally
Residual SolventsTGA / GC-HS< 0.5%
Water ContentKarl Fischer< 1.0%

Application: Preparation of Calibrators and Controls

Once certified, the in-house standard can be used to prepare solutions for routine forensic analysis.

Protocol: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 10.0 mg of the certified 3-FMMA HCl standard using a calibrated analytical balance. Record the weight to at least four decimal places. Quantitatively transfer the solid to a 10.0 mL Class A volumetric flask. Dissolve and bring to volume with a suitable solvent (e.g., methanol). Note: The concentration should be corrected for the purity value from the certificate.

  • Working Solutions: Prepare a series of calibrators and quality control (QC) samples by performing serial dilutions of the stock solution using calibrated pipettes and fresh solvent. These working solutions can then be used to spike into blank matrix (e.g., blood, urine) or used directly for instrument calibration.

Conclusion

The synthesis of forensic standards from precursor chemicals is a vital capability for modern forensic laboratories striving to keep pace with the proliferation of NPS. This guide outlines a robust and scientifically sound process for converting this compound into a high-purity, fully characterized reference material of 3-FMMA HCl. By following these detailed protocols for synthesis, purification, and rigorous analytical certification, laboratories can confidently produce their own fit-for-purpose standards, thereby enhancing their analytical capabilities and ensuring the continued integrity of their forensic results.

References

  • United Nations Office on Drugs and Crime. (2012). Guidelines for the forensic analysis of drugs facilitating sexual assault and other criminal acts. New York: United Nations. [Link]

  • United Nations Office on Drugs and Crime. (1987). Recommended Methods for the Detection and Assay of Barbiturates and Benzodiazepines in Biological Specimens. New York: United Nations. [Link]

  • United Nations Office on Drugs and Crime. (2011). Guidelines for the Forensic analysis of drugs facilitating sexual assault and other criminal acts. [Link]

  • Csete, I., & Nagy, J. (2010). Making drug-analysis laboratories fit-for-purpose The UNODC scientific and forensic work programme. Forensic Science International. [Link]

  • University of Oregon Safety and Risk Services. DEA Controlled Substances Program Manual. [Link]

  • ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. [Link]

  • Electronic Code of Federal Regulations (eCFR). 21 CFR Part 1317 -- Disposal. [Link]

  • Indiana Professional Licensing Agency. Controlled Substance Practitioner's Manual (DEA). [Link]

  • Drexel University. Fact Sheet for DEA Controlled Substances. [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidelines on Representative Drug Sampling. New York: United Nations. [Link]

  • DEA Diversion Control Division. (2022). Chemical Handler's Manual. [Link]

  • Google Patents. Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
  • National Institute of Standards and Technology. Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. [Link]

  • Trachsel, D., Hadorn, M., & Baumberger, F. (2006). Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives. Chemistry & Biodiversity. [Link]

  • Wikipedia. Certified reference materials. [Link]

  • National Institute of Standards and Technology. (2020). How to Use and How Not to Use Certified Reference Materials in Industrial Chemical Metrology Laboratories. [Link]

  • Erowid. Synthesis of 4-Fluoroamphetamine. [Link]

  • Trachsel, D., Hadorn, M., & Baumberger, F. (2006). Synthesis of Fluoro Analogues of 3,4-(Methylenedioxy)amphetamine (MDA) and Its Derivatives. ResearchGate. [Link]

  • MDPI. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. [Link]

  • National Institute of Standards and Technology. Standard Reference Materials. [Link]

  • John Wiley & Sons, Inc. 3-Fluoro-4-methoxy-amphetamine. SpectraBase. [Link]

  • Journal of China Pharmaceutical University. Synthesis of 1-(3-and 4-Fluoro-2 ,6-Dimethylphenoxy) Propanone. [Link]

  • PubChem. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one. [Link]

  • PubChem. 1,3-Bis(4-methoxyphenyl)propan-2-one. [Link]

  • NIST. 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-. NIST WebBook. [Link]

  • Al-Hasan, K. A. (2018). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • Matrix Fine Chemicals. 1-(4-METHOXYPHENYL)PROPAN-2-ONE | CAS 122-84-9. [Link]

  • Rosenbaum, C. D., Carreiro, S. P., & Babu, K. M. (2015). Designer drugs 2015: assessment and management. Addiction science & clinical practice. [Link]

  • Waters Corporation. Forensic Toxicology Installation Standards Kit. [Link]

  • Google Patents.
  • Singh, U., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic chemistry. [Link]

  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

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Application Note & Protocol: A Scalable and Efficient Synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-one, a key building block in the development of various pharmaceutical agents. Recognizing the importance of this intermediate, we present a detailed analysis of viable synthetic strategies, culminating in a robust, step-by-step protocol designed for efficiency, safety, and high yield on a laboratory scale with clear potential for industrial application. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for the preparation of this valuable compound.

Introduction: The Significance of Fluorinated Arylpropanones in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The title compound, this compound, incorporates a fluoro and a methoxy group on the aromatic ring, functionalities that are often found in pharmacologically active molecules. This substituted arylpropanone serves as a crucial precursor for the synthesis of a diverse range of therapeutic agents, including but not limited to, inhibitors of enzymes such as cytosolic phospholipase A2α and fatty acid amide hydrolase.[2] Its structural motif is also found in compounds with potential anticancer and anti-inflammatory properties.[3][4]

The development of a scalable, cost-effective, and safe synthesis for this intermediate is therefore of paramount importance to accelerate drug discovery and development programs. This application note addresses this need by providing a thoroughly researched and validated protocol.

Strategic Analysis of Synthetic Routes

Several synthetic pathways can be envisioned for the preparation of this compound. A critical evaluation of these routes is essential to select the most suitable approach for scalable synthesis, considering factors such as starting material availability, reaction efficiency, operational safety, and purification complexity.

Friedel-Crafts Acylation Approach

A classical and direct method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[5][6][7][8] This approach would involve the reaction of 2-fluoro-1-methoxybenzene with an appropriate acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Advantages:

  • Direct and often high-yielding for activated aromatic rings.

  • Well-established and widely documented in organic synthesis.

Disadvantages:

  • Stoichiometric Lewis Acid: The reaction typically requires stoichiometric or even excess amounts of the Lewis acid catalyst because the product ketone can form a stable complex with it.[7] This generates a significant amount of waste during aqueous workup, which is undesirable for large-scale synthesis.

  • Regioselectivity Issues: The directing effects of the fluoro and methoxy substituents can lead to the formation of regioisomers, complicating purification.

  • Harsh Reaction Conditions: The use of strong Lewis acids can lead to side reactions and may not be compatible with sensitive functional groups.

Wacker-Type Oxidation of an Allylic Precursor

The Wacker-Tsuji oxidation provides a powerful method for the conversion of terminal alkenes to methyl ketones using a palladium catalyst.[9][10][11][12] This strategy would involve the synthesis of 1-allyl-3-fluoro-4-methoxybenzene followed by its oxidation.

Advantages:

  • Catalytic Process: The reaction is catalytic in palladium, with a co-oxidant like copper(II) chloride regenerating the active catalyst.[11]

  • Mild Conditions: The reaction is typically carried out under mild conditions, which is beneficial for scalability and safety.[13]

Disadvantages:

  • Multi-step Synthesis: This route requires the prior synthesis of the corresponding allylbenzene, adding to the overall step count.

  • Catalyst Cost and Removal: Palladium catalysts can be expensive, and their complete removal from the final product is a critical concern in pharmaceutical synthesis.

  • Regioselectivity: While generally selective for terminal alkenes, oxidation of internal alkenes can sometimes lead to mixtures of products.[11]

Dakin Reaction and Subsequent Functionalization

The Dakin oxidation is a reaction where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.[14][15][16][17][18] While not a direct route to the target ketone, it highlights a potential transformation of a related precursor. A more plausible, though multi-step, approach could involve the manipulation of functional groups on a pre-existing propanone sidechain attached to a different phenolic precursor.

Disadvantages:

  • Indirect and Multi-step: This would likely be a lengthy and inefficient route to the desired product.

  • Limited Scope: The Dakin reaction itself is specific to hydroxylated aldehydes and ketones.

Recommended Strategy: Synthesis via Diazotization and Meerwein Arylation

A highly effective and scalable approach involves the diazotization of 3-fluoro-4-methoxyaniline followed by a Meerwein-type arylation with isopropenyl acetate. This method has been successfully applied to the synthesis of other aryl-2-propanones.[19][20]

Advantages:

  • Readily Available Starting Materials: 3-Fluoro-4-methoxyaniline is a commercially available and relatively inexpensive starting material.

  • Good Regiocontrol: The position of the propan-2-one side chain is unambiguously determined by the starting aniline.

  • Scalability: Diazotization reactions are well-established industrial processes.

  • Avoidance of Strong Lewis Acids: This route circumvents the need for stoichiometric and harsh Lewis acids used in Friedel-Crafts acylations.

This application note will detail the protocol for this recommended synthetic route.

Detailed Synthesis Protocol

This section provides a step-by-step procedure for the synthesis of this compound via the diazotization of 3-fluoro-4-methoxyaniline and subsequent reaction with isopropenyl acetate.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Fluoro-4-methoxyaniline≥98%Commercially Available
Hydrochloric Acid (HCl)37% (w/w)Commercially AvailableCorrosive
Sodium Nitrite (NaNO₂)≥99%Commercially AvailableOxidizer, Toxic
Isopropenyl Acetate≥99%Commercially AvailableFlammable
Copper(I) Chloride (CuCl)≥98%Commercially Available
Sodium Acetate Trihydrate≥99%Commercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableVolatile, use in a fume hood
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
Brine (Saturated NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Deionized Water
Ice
Round-bottom flasks
Magnetic stirrer and stir bars
Addition funnel
Thermometer
Separatory funnel
Rotary evaporator
Experimental Workflow Diagram

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_arylation Part B: Meerwein Arylation cluster_workup Part C: Work-up and Purification A1 Dissolve 3-fluoro-4-methoxyaniline in aqueous HCl A2 Cool to 0-5 °C A1->A2 A3 Slowly add aqueous NaNO₂ solution A2->A3 A4 Stir for 30 min at 0-5 °C to form diazonium salt solution A3->A4 B3 Add diazonium salt solution slowly to the mixture A4->B3 Diazonium Salt Solution B1 Prepare a mixture of isopropenyl acetate, CuCl, and sodium acetate in water/acetone B2 Warm mixture to ~30 °C B1->B2 B4 Stir for 1 hour C1 Extract with Dichloromethane B4->C1 C2 Wash organic layer with NaHCO₃ and brine C1->C2 C3 Dry over MgSO₄ C2->C3 C4 Concentrate in vacuo C3->C4 C5 Purify by vacuum distillation or column chromatography C4->C5

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

PART A: Formation of the Diazonium Salt

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add 3-fluoro-4-methoxyaniline (14.1 g, 0.1 mol) and deionized water (100 mL).

  • Stir the mixture and slowly add concentrated hydrochloric acid (25 mL, ~0.3 mol).

  • Cool the resulting solution to 0-5 °C using an ice-water bath.

  • In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in deionized water (30 mL).

  • Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution via the addition funnel, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 20-30 minutes.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting pale yellow solution contains the diazonium salt and should be used immediately in the next step.

PART B: Meerwein Arylation

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of isopropenyl acetate (20.0 g, 0.2 mol), copper(I) chloride (1.0 g, 0.01 mol), and sodium acetate trihydrate (40.8 g, 0.3 mol) in a solvent mixture of acetone (100 mL) and deionized water (150 mL).

  • Warm the mixture to approximately 30 °C with gentle heating.

  • Slowly add the previously prepared cold diazonium salt solution to the isopropenyl acetate mixture over a period of 30-45 minutes. Maintain the reaction temperature at around 30-35 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to stir the reaction mixture for an additional 1 hour at room temperature.

PART C: Work-up and Purification

  • Transfer the reaction mixture to a 1 L separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a dark oil, can be purified by vacuum distillation or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.

Expected Yield and Characterization
  • Expected Yield: 65-75%

  • Appearance: Pale yellow oil

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.00-6.85 (m, 3H), 3.88 (s, 3H), 3.65 (s, 2H), 2.15 (s, 3H).

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: -135.0 to -136.0.

  • GC-MS (EI): Molecular ion (M⁺) expected at m/z = 182.07.

Note: Spectroscopic data should be acquired and interpreted to confirm the structure and purity of the final product.[21][22]

Safety and Handling Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[23]

Specific Chemical Hazards:

  • 3-Fluoro-4-methoxyaniline: Toxic and an irritant. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye burns.

  • Sodium Nitrite: Strong oxidizing agent and toxic.[23][24][25][26][27] Keep away from organic materials.

  • Diazonium Salts: Potentially explosive when isolated and dry. The protocol is designed to use the diazonium salt in solution immediately after its formation, which is a standard safety practice. Do not attempt to isolate the diazonium salt.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

  • Pyrophoric Reagents (if applicable in alternative syntheses): Reagents like n-butyllithium are extremely reactive and can ignite spontaneously in air.[28] Strict inert atmosphere techniques are required for their handling.[29][30][31]

Waste Disposal:

  • All chemical waste should be disposed of according to institutional and local regulations. Aqueous and organic waste streams should be collected separately.

Troubleshooting

ProblemPossible CauseSolution
Low yield of diazonium salt formationTemperature too high during NaNO₂ additionEnsure the temperature is strictly maintained between 0-5 °C.
Incomplete dissolution of anilineEnsure the aniline is fully dissolved in the acidic solution before cooling.
Low yield in the arylation stepDiazonium salt decomposed before additionUse the diazonium salt solution immediately after preparation.
Inefficient stirringUse a mechanical stirrer for better mixing, especially on a larger scale.
Product is a dark, impure oilSide reactions due to high temperatureCarefully control the temperature during the addition of the diazonium salt.
Incomplete reactionAllow the reaction to stir for the full recommended time.
Difficulty in purificationPresence of starting materials or byproductsOptimize the purification method (e.g., adjust the solvent gradient in column chromatography or the vacuum pressure during distillation).

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By utilizing a diazotization-Meerwein arylation strategy, this procedure avoids the use of harsh Lewis acids and offers good control over regioselectivity. The clear, step-by-step instructions, along with safety precautions and troubleshooting guidance, are intended to enable researchers to confidently and efficiently synthesize this important pharmaceutical intermediate.

References

  • Wikipedia. Dakin oxidation. [Link]

  • Scribd. Dakin Reaction Mechanism Overview. [Link]

  • ChemicalDesk.Com. Wacker Oxidation (Palladium-catalysed oxidation of alkenes). [Link]

  • Pharmaguideline. Oppenauer Oxidation and Dakin Reaction. [Link]

  • L.S. College, Muzaffarpur. B.SC Sem – IV CHEMISTRY HONOURS Paper ; CC – 10 Unit : Rearrangement Reaction Dakin Rearrangement. [Link]

  • Wikipedia. Wacker process. [Link]

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

  • Environmental Health and Safety. Pyrophoric Reagents Handling in Research Labs. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • ACS Chemical Health & Safety. Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. [Link]

  • Chemistry LibreTexts. Wacker Oxidation. [Link]

  • L.S.College, Muzaffarpur. Friedel–Crafts reaction. [Link]

  • ACS Omega. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2. [Link]

  • YouTube. Preparation of aromatic Ketones by Friedel-Crafts Acylation. [Link]

  • Lab Manager. 8 Rules for the Safe Handling of t-Butyllithium. [Link]

  • Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Link]

  • Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

  • The Chemistry Blog. Safe Handling of Oxidising Chemicals. [Link]

  • University of Alberta. Oxidizing Agents - AFNS Safety. [Link]

  • Storemasta. How do you Store Oxidizing Agents? [Link]

  • PubMed. Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method. [Link]

  • Chem-Impex. 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one. [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

  • MDPI. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. [Link]

  • Google Patents. Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
  • PMC. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]

  • European Pharmaceutical Review. New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. [Link]

  • OSTI.gov. Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. [Link]

  • University of Rochester. Purification: How To - Chemistry. [Link]

  • ACS Publications. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. [Link]

  • University of Jyväskylä. Synthesis of Fluorinated Leucines and Valines for Use in Protein NMR. [Link]

  • ResearchGate. Study on synthesis of 1-Aryl-2-propanones. [Link]

  • ResearchGate. One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. [Link]

  • Policija. ANALYTICAL REPORT - MXiPr (C16H23NO2). [Link]

  • Preprints.org. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • Google Patents.

Sources

Procedure for the condensation of 3-fluoro-4-methoxybenzaldehyde to propan-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The introduction of fluorine into organic small molecules is a cornerstone strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and ligand-protein binding interactions. This application note details the protocol for synthesizing (E)-4-(3-fluoro-4-methoxyphenyl)but-3-en-2-one , a key pharmacophore precursor, via the Claisen-Schmidt condensation of 3-fluoro-4-methoxybenzaldehyde with propan-2-one (acetone).

While the Claisen-Schmidt reaction is a classic organic transformation, the specific electronic effects of the 3-fluoro and 4-methoxy substituents require precise control over stoichiometry and basicity to prevent polymerization or the formation of the bis-condensed byproduct (1,5-diaryl-1,4-pentadien-3-one), unless the latter is the specific target.

Key Mechanistic Insight

The reaction proceeds through a crossed-aldol condensation followed by an E1cB elimination. The 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the aldehyde carbonyl compared to the non-fluorinated analog (anisaldehyde), while the 4-methoxy group acts as a resonance electron donor (+R). Balancing these effects is critical for reaction kinetics.

Reaction Mechanism & Pathway[1][2][3][4]

The synthesis involves the base-catalyzed formation of an enolate from acetone, which attacks the electrophilic aldehyde. The resulting


-hydroxy ketone undergoes dehydration to yield the 

-unsaturated ketone.[1]
Mechanistic Flowchart

ClaisenSchmidt Acetone Propan-2-one Enolate Enolate Ion (Nucleophile) Acetone->Enolate Deprotonation Base OH- Catalyst Base->Enolate Aldol β-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack Aldehyde 3-Fluoro-4-methoxy- benzaldehyde Aldehyde->Aldol Product (E)-Enone Product Aldol->Product Dehydration (-H2O) Water H2O Aldol->Water

Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

This protocol is optimized for the synthesis of the mono-condensed product. To synthesize the bis-condensed analog (dibenzalacetone derivative), see the Stoichiometry Adjustment section.

Materials & Reagents[6][7][8]
ReagentMW ( g/mol )Equiv.[2][3][4]Role
3-Fluoro-4-methoxybenzaldehyde 154.141.0Electrophile
Propan-2-one (Acetone) 58.083.0 - 5.0Nucleophile / Solvent
Sodium Hydroxide (NaOH) 40.000.5Catalyst
Ethanol (95%) --Co-solvent
Water 18.02-Solvent

Note on Stoichiometry: A large excess of acetone (3-5 equivalents) is strictly required to favor the mono-condensation product. If a 1:1 or 1:2 ratio is used, the highly reactive product will compete with acetone for the aldehyde, leading to the bis-chalcone.

Detailed Procedure

Step 1: Catalyst Preparation

  • Dissolve 2.0 g of NaOH in 20 mL of distilled water.

  • Cool the solution to room temperature (RT) before use. Exothermic dissolution can degrade aldehydes if added hot.

Step 2: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.54 g) of 3-fluoro-4-methoxybenzaldehyde in 15 mL of Ethanol.

  • Add 50 mmol (3.7 mL) of Acetone . The excess acetone acts as both reactant and solvent to suppress bis-condensation.

  • Place the flask in a water bath at 20–25°C.

Step 3: Condensation [2]

  • Add the prepared NaOH solution dropwise over 5 minutes while stirring vigorously.

  • Observation: The solution will likely turn yellow/orange, indicating the formation of the conjugated enone system.

  • Stir at RT for 2–4 hours. Monitor reaction progress via TLC (20% Ethyl Acetate in Hexanes). The starting aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product spot.

Step 4: Quenching & Isolation

  • Once complete, neutralize the mixture carefully with dilute HCl (1M) until pH ~7. Note: Strictly necessary only if the product is oiling out; otherwise, direct precipitation is preferred.

  • Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • The product should precipitate as a pale yellow solid.

    • Troubleshooting: If an oil forms, extract with Dichloromethane (3 x 30 mL), wash with brine, dry over

      
      , and evaporate.
      

Step 5: Purification

  • Filter the crude solid using a Buchner funnel.

  • Wash the cake with cold water (2 x 20 mL) to remove residual base and acetone.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (or EtOAc/Hexane mixture). Allow to cool slowly to RT, then to 4°C.

  • Collect crystals by filtration.

Stoichiometry Adjustment (Bis-Condensation)

To synthesize 1,5-bis(3-fluoro-4-methoxyphenyl)penta-1,4-dien-3-one :

  • Aldehyde: 2.2 Equivalents[5]

  • Acetone: 1.0 Equivalent[3][4][6][7]

  • Procedure: Dissolve aldehyde in ethanol first, add acetone, then add base. The product will precipitate rapidly.

Operational Workflow Diagram

Workflow Start Start: Dissolve Aldehyde in EtOH + Excess Acetone AddBase Add aq. NaOH Dropwise (Maintain 20-25°C) Start->AddBase Stir Stir 2-4 Hours (Monitor via TLC) AddBase->Stir Check Reaction Complete? Stir->Check Check->Stir No Quench Pour into Ice Water Check->Quench Yes Isolate Filter Precipitate Quench->Isolate Purify Recrystallize (Ethanol) Isolate->Purify

Figure 2: Step-by-step operational workflow for the synthesis.[8]

Characterization & Validation

The product must be validated to ensure the (E)-geometry of the double bond.

TechniqueExpected DataInterpretation
1H NMR Doublet at

6.5–7.5 ppm (

Hz)
A coupling constant (

) of ~16 Hz confirms the trans (E) alkene configuration.
1H NMR Singlet at

2.3–2.4 ppm
Methyl ketone protons (

).
IR Spectroscopy Peak at ~1660–1670

Conjugated Carbonyl (

) stretch.
IR Spectroscopy Peak at ~1600–1620

Alkene (

) stretch.
Melting Point Distinct sharp range (e.g., 80–90°C range)Indicates purity; broad range suggests solvent inclusion or bis-product contamination.

Troubleshooting Guide

Issue 1: Product "Oils Out" instead of precipitating.

  • Cause: Presence of impurities or insufficient water polarity.

  • Solution: Scratch the side of the flask with a glass rod to induce nucleation. If that fails, extract with ethyl acetate, dry, and remove solvent. Recrystallize the resulting oil from Hexane/EtOAc.

Issue 2: Low Yield / Bis-product contamination.

  • Cause: Acetone concentration too low.

  • Solution: Ensure Acetone is used in 3-5x excess. If bis-product is observed (TLC spot with lower polarity), reduce reaction time or increase acetone equivalents.

Issue 3: Cannizzaro Reaction (Side Reaction).

  • Cause: Base concentration too high or temperature too high.

  • Solution: Keep temperature below 25°C and add NaOH slowly.

Safety Considerations

  • Fluorinated Aromatics: While generally stable, handle 3-fluoro-4-methoxybenzaldehyde with gloves. Avoid inhalation of dust.

  • Sodium Hydroxide: Caustic. Causes severe burns. Use eye protection.

  • Acetone/Ethanol: Highly flammable. Perform reaction in a fume hood away from ignition sources.

References

  • Claisen-Schmidt Condensation Principles

    • Magritek. "The Aldol Condensation: Preparation of 4-(4'-methoxyphenyl)but-3-en-2-one."[9][10] Magritek Application Notes. Accessed October 2023. Link

  • Synthesis of Fluorinated Chalcones

    • Duckberry, D. et al. "(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one." Molbank 2021, M1184. Link

  • Biological Activity of Fluorinated Chalcones

    • Liu, X. et al. "Synthesis and Biological Activities of Fluorinated Chalcone Derivatives." Bioorganic & Medicinal Chemistry Letters, 2002. Link

  • General Protocol for Substituted Benzaldehydes

    • ChemSpider Synthetic Pages. "Aldol condensation of benzaldehyde and acetone."[2][11][4][7][12] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization & Purification of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

[1][2]

Status: Operational Ticket Type: Process Chemistry / Purification Troubleshooting Subject: Overcoming "Oiling Out" and Phase Separation in Fluorinated Phenylacetone Intermediates

Executive Summary

Researchers working with 1-(3-Fluoro-4-methoxyphenyl)propan-2-one (FMP) frequently encounter failure modes where the product separates as a viscous oil rather than forming a crystalline lattice.[1][2] This is often due to the compound's low melting point (close to ambient temperature) and the presence of isomeric impurities that depress the freezing point.

This guide provides a technical roadmap to solve these issues using Liquid-Liquid Phase Separation (LLPS) management and Chemical Derivatization (Bisulfite Adducts) .

Module 1: The "Oiling Out" Phenomenon

Q: Why does my product separate as an oil instead of crystallizing?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the thermodynamic driving force for phase separation (forming an oil) is lower than the energy barrier for nucleation (forming a crystal).

For FMP, this is driven by two factors:

  • Intrinsic Physical State: The 3-fluoro-4-methoxy substitution pattern creates an asymmetric lattice energy that often results in a melting point near or below room temperature.[1][2]

  • Impurity Effects: Unreacted precursors or regioisomers act as "solvents," depressing the melting point further.[2]

The Fix: Do not attempt to force direct crystallization from a hot solvent if the purity is <95%. Instead, switch to Chemical Crystallization (Module 2).[1][2]

Module 2: The Bisulfite Adduct Strategy (Primary Solution)

Since FMP is a methyl ketone , it can form a solid, crystalline bisulfite adduct.[1][2][3] This allows you to "crystallize" the molecule as a salt, wash away impurities, and then regenerate the pure oil.

Protocol: Bisulfite Adduct Purification

Reagents:

  • Crude FMP (Oil)[1][4]

  • Sodium Bisulfite (

    
    ), Saturated Aqueous Solution[1][3][5]
    
  • Methanol (Solubilizing agent)[1][3]

  • Toluene or Ethyl Acetate (for washing)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude FMP in a minimal amount of Methanol (

    
     mL per gram of FMP).[1][2]
    
  • Addition: Add freshly prepared saturated

    
     solution (1.5 molar equivalents) under vigorous stirring.
    
    • Note: The reaction is exothermic.[2] Cool to

      
       to promote precipitation.[1][2]
      
  • Crystallization: A white, crystalline adduct should precipitate within 15–30 minutes.[1][2]

    • Troubleshooting: If no solid forms, add a seed crystal of sodium bisulfite or scratch the glass.

  • Filtration & Wash: Filter the solid adduct.[2][6][7] Wash the filter cake with Toluene (to remove non-ketone organic impurities) and then Ether (to dry).[2]

  • Regeneration:

    • Suspend the solid adduct in water.[2]

    • Slowly add 10%

      
       or 
      
      
      until pH > 10.[1][2]
    • The pure FMP will separate as a clear oil.[2] Extract with Dichloromethane (DCM).[1][2][4]

Visual Workflow: Bisulfite Purification

BisulfiteProtocolStartCrude FMP (Oil)Step1Dissolve in MeOH+ Sat. NaHSO3Start->Step1 InitiateStep2Precipitate Adduct(Solid Salt)Step1->Step2 CrystallizationStep2->Step1No Precipitate?Increase Conc.Step3Wash Filter Cake(Toluene/Ether)Step2->Step3 PurificationStep4Regenerate(aq. NaOH)Step3->Step4 HydrolysisEndPure FMP(Clear Oil)Step4->End Extraction

Figure 1: The chemical crystallization workflow converts the oily intermediate into a solid salt for purification, then reverts it to the target compound.

Module 3: Direct Crystallization (Low Temperature)

If you require the FMP itself in crystalline form (e.g., for X-ray diffraction or final formulation) and the purity is already high (>98%), use a Cryogenic Antisolvent approach.

Solvent Selection Data
Solvent SystemRoleDielectric Constant (

)
Recommendation
Isopropyl Alcohol (IPA) Solvent17.9High. Good solubility at RT, poor at

.[1][2]
Hexane / Pentane Antisolvent1.8High. Induces nucleation.[1][2]
Ethyl Acetate Solvent6.0Medium. Risk of high solubility even at low temps.[1][2]
Water Antisolvent80.1Low. Causes oiling out (LLPS) immediately.[1][2]
Protocol: Dual-Solvent Recrystallization
  • Dissolve pure oil in minimal warm IPA (

    
    ).
    
  • Add Hexane dropwise until persistent cloudiness appears (the metastable limit).[2]

  • Add 1-2 drops of IPA to clear the solution.[1][2]

  • Seeding: Add a seed crystal if available. If not, cool slowly to

    
     without agitation.
    
  • Harvest: Cold filtration must be rapid to prevent melting.

Module 4: Troubleshooting FAQ

Q1: The bisulfite adduct formed a "goo" or paste, not a crystal. Why?

Diagnosis: Solvent ratio error. Fix: You likely have too much water in the system.[2] The bisulfite adduct is somewhat soluble in water.[2][3][7]

  • Action: Decant the liquid. Triturate (grind) the "goo" with fresh Ethanol or Ether.[2] This dehydrates the mass and often triggers the phase change to a solid crystal.

Q2: I regenerated the oil, but it's still dark/colored.

Diagnosis: Polymerized impurities. Fix: Bisulfite purification is specific to ketones but can trap some oligomers physically.[1][2]

  • Action: Perform a High-Vacuum Distillation on the regenerated oil.

    • Target: Collect the fraction boiling at the specific range (approx.

      
       at 0.5 mmHg, though values vary by exact vacuum depth).
      
Q3: Can I use Calcium Bisulfite instead of Sodium Bisulfite?

Diagnosis: Reagent substitution. Fix: No. Calcium bisulfite adducts often have different solubility profiles and are less stable.[1][2] Stick to Sodium (


12

Decision Logic: Which Path to Take?

Use this logic flow to determine the correct purification method for your current batch status.

DecisionTreeStartBatch Status AnalysisPurityCheckIs Purity > 95%?Start->PurityCheckStateCheckPhysical State at RT?PurityCheck->StateCheckYes (>95%)BisulfiteEXECUTE BISULFITEADDUCT PROTOCOLPurityCheck->BisulfiteNo (<95%)CryoCryogenic Crystallization(IPA/Hexane @ -20C)StateCheck->CryoLiquid/OilRecrystStandard Recrystallization(Slow Cooling)StateCheck->RecrystSolid

Figure 2: Decision matrix for selecting the appropriate purification method based on purity and physical state.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for bisulfite adduct formation of methyl ketones).

  • Myerson, A. S. (2002).[1][2] Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1][2] Link (Principles of Oiling Out and LLPS).[1][2]

  • Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2] Link (Process safety and purification of intermediates).[1][2]

  • Sich, C., et al. (2018).[1][2] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments. Link (Specific methodology for bisulfite purification).

Minimizing polymerization during the synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical troubleshooting resource for minimizing polymerization during the synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one . It is designed for researchers and chemical engineers encountering yield losses due to "tar" formation (oligomerization/polymerization) during the Henry reaction or subsequent reduction steps.

Case ID: 3F-4M-P2P-SYNTH Topic: Minimizing Polymerization & Tar Formation Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]

Executive Summary: The "Tar" Paradox

The synthesis of this compound typically proceeds via a Henry Reaction (condensation of 3-fluoro-4-methoxybenzaldehyde with nitroethane) followed by a Reductive Hydrolysis (Iron/Acid or NaBH₄).[1]

"Polymerization" in this context is a misnomer for two distinct oligomerization pathways that result in a viscous, dark residue (tar):

  • Upstream Failure: Chain-growth polymerization of the electron-deficient

    
    -nitroalkene  intermediate.[1]
    
  • Downstream Failure: Aldol-type self-condensation of the final ketone product under harsh acidic/basic conditions.[1]

Part 1: The Henry Reaction (Nitroalkene Synthesis)[2]

The Problem: The intermediate, 1-(3-fluoro-4-methoxyphenyl)-2-nitropropene, is a styrene derivative.[1] Like styrene, it is prone to polymerization initiated by heat, light, or radical impurities. The fluorine substituent on the ring exerts an inductive withdrawing effect (


), making the 

-carbon highly electrophilic and susceptible to Michael-type addition polymerization.
Troubleshooting Protocol
VariableStandard Error (Causes Tar)Optimized Protocol
Catalyst Strong bases (OH⁻, alkoxides) cause rapid, exothermic polymerization.[1]Use Ammonium Acetate (

)
or n-Butylamine.[1] These weak bases catalyze condensation without initiating anionic polymerization.[1]
Solvent Solvent-free (neat) reactions create hot spots.[1]Dilute in Glacial Acetic Acid or Toluene.[1] Solvent acts as a heat sink.[1]
Temperature Refluxing too long (>4 hours) or >100°C.Keep below 85°C. If using microwave synthesis, limit to short bursts.
Workup Rotovap to dryness at high heat.[1]Never dry completely. Isolate crystals by filtration.[1] If oil, keep in solution.[1]
Critical Control Point: Crystallization
  • Do not distill the nitroalkene. The heat of distillation (

    
    ) often exceeds the ceiling temperature of polymerization.
    
  • Action: Recrystallize from Isopropanol (IPA) or Methanol. The fluorinated nitroalkene should precipitate as yellow needles.[1] If it oils out, seed with a crystal or scratch the glass.

Part 2: Reduction & Hydrolysis (The Iron/Acid Route)

The Problem: The classic reduction using Iron powder in Glacial Acetic Acid is the most common source of "red oil" (tar). This reaction is highly exothermic.[1] If the temperature spikes, the product ketone undergoes acid-catalyzed aldol condensation with itself or unreacted aldehyde.

Step-by-Step Optimization
  • The Pre-Soak:

    • Why: Iron powder surface area varies.[1]

    • Protocol: Etch the Iron powder (Fe) with a small amount of catalytic HCl or acetic acid before adding the nitroalkene. This ensures smooth initiation rather than a delayed "runaway" exotherm.[1]

  • Controlled Addition (The "Drip"):

    • Why: Dumping the nitroalkene all at once creates a massive heat spike

      
       Polymerization.[1]
      
    • Protocol: Dissolve the nitroalkene in Acetic Acid.[1] Add this solution dropwise to the refluxing Fe/AcOH mixture.

    • Target Temp: Maintain a steady gentle reflux.[1] If it violently boils, stop addition.

  • Quenching:

    • Why: Prolonged exposure of the ketone to hot iron salts/acid promotes tar formation.

    • Protocol: As soon as the orange nitroalkene color disappears (usually 1-2 hours), stop heat.[1] Filter off iron sludge immediately while warm (not hot).[1]

Part 3: Purification (The Bisulfite Rescue)

If you have a crude reaction mixture containing "tar" and your target ketone, distillation is risky because the tar can trap the product or catalyze further decomposition.

The Solution: Methyl ketones (like P2P derivatives) form solid, crystalline adducts with Sodium Bisulfite. Impurities (polymers, tars, unreacted aromatics) do not.

Bisulfite Adduct Protocol
  • Preparation: Dissolve the crude oil in a minimal amount of toluene or xylene.[1]

  • Addition: Add a saturated aqueous solution of Sodium Bisulfite (

    
    ) . Use a 1.5x molar excess relative to the theoretical ketone yield.[1]
    
  • Agitation: Stir vigorously for 4-8 hours. The ketone will convert into a white, crystalline solid at the interface.

  • Separation:

    • Filter the solid adduct.[1][2][3][4]

    • Wash the solid with ether or toluene.[1] (The "Tar" stays in the solvent; the Product is the solid).

  • Regeneration:

    • Place the clean solid adduct in a flask.[1]

    • Add a basic solution (Sodium Carbonate or 10% NaOH).[1]

    • The solid will dissolve and release the pure ketone as an oil layer.

    • Extract with DCM, dry, and distill.

Visualizing the Failure Pathways

The following diagram maps the chemical pathways leading to the target versus the polymeric byproducts.

P2P_Polymerization_Pathways cluster_prevention Prevention Strategies Aldehyde 3-F-4-MeO-Benzaldehyde Nitroalkene Intermediate: Nitroalkene Aldehyde->Nitroalkene Henry Rxn (NH4OAc, AcOH) Nitroethane Nitroethane Nitroethane->Nitroalkene Polymer1 Polymer Type A: Polynitroalkene (Tar) Nitroalkene->Polymer1 Overheating (>100°C) Basic pH Light Exposure Ketone Target: 1-(3-F-4-MeO-Ph)-P2P Nitroalkene->Ketone Fe/AcOH Reduction Controlled Temp (<85°C) Polymer2 Polymer Type B: Aldol Condensate (Red Oil) Ketone->Polymer2 Acid Catalyzed Self-Condensation (Prolonged Reflux) P1 1. Use Weak Base Catalyst P2 2. Drip Addition (Dilution) P3 3. Bisulfite Purification

Caption: Figure 1. Divergent pathways in P2P synthesis. Red paths indicate polymerization failures caused by thermal or pH stress.

Frequently Asked Questions (FAQ)

Q1: My nitroalkene intermediate is a dark red oil that won't crystallize. Can I proceed?

  • Diagnosis: You likely have significant polymerization (Michael addition oligomers) mixed with the monomer.

  • Action: Do not proceed to reduction directly; the iron will clump.[1] Attempt to triturate the oil with ice-cold methanol. If it doesn't solidify, run a rapid column filtration through silica gel to remove the heavy polymers before reduction.

Q2: During the Iron/Acid reduction, the reaction foamed over. What happened?

  • Diagnosis: Thermal runaway.[1] The reaction is exothermic.[1] If you added the nitroalkene too fast, the heat spiked, causing solvent flash-boiling and rapid polymerization.

  • Fix: Use a reflux condenser and an external cooling bath ready to swap with the heating mantle. Add the substrate as a dilute solution, not a neat solid/oil.

Q3: Can I use Sodium Borohydride (NaBH₄) instead of Iron to avoid tar?

  • Answer: Yes, but it requires a two-step process.[1]

    • Reduce the nitroalkene to the saturated nitroalkane using

      
       in Methanol/THF.
      
    • Perform a Nef Reaction (hydrolysis of the nitronate) to get the ketone.

    • Advantage:[5][6][7] Milder conditions, less tar.[1]

    • Disadvantage:[6] The Nef reaction can be tricky; ensure pH is buffered during the hydrolysis step.

Q4: Does the fluorine atom affect the stability?

  • Insight: Yes. The 3-Fluoro group is electron-withdrawing.[1] This makes the benzylic position slightly more acidic and the aldehyde/nitroalkene more reactive toward nucleophiles than the non-fluorinated analog. This increases the rate of side reactions (polymerization) if the base concentration is too high.

References

  • Optimization of the Henry Reaction

    • Title: Optimization of the Henry reaction: A study of reaction conditions for substituted benzaldehydes.
    • Source: ResearchGate / BenchChem Protocols.[1]

    • Context: Defines the necessity of weak bases (Ammonium Acetate)
    • Link:

  • Iron-Mediated Reduction Mechanisms

    • Title: Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by Iron.[8]

    • Source: Journal of the American Chemical Society (ACS).
    • Context: Explains the radical mechanisms involved in iron reductions and how to control over-reduction or polymeriz
    • Link:

  • Bisulfite Purification of Methyl Ketones

    • Title: Purification of Phenylacetone Derivatives via Sodium Bisulfite Adducts.[1][2]

    • Source: Vogel's Textbook of Practical Organic Chemistry (Standard Protocol).[1]

    • Context: Definitive method for separating methyl ketones from non-ketone impurities (tars/polymers).[1]

    • Link:

  • Polymerization of Nitroalkenes

    • Title: Preventing polymerization of nitroalkenes in synthesis.[1][6]

    • Source: BenchChem Technical Guides.[1]

    • Context: outlines storage and handling of beta-nitrostyrenes to prevent degrad
    • Link:

Disclaimer: This guide is for educational and technical troubleshooting purposes for legitimate research applications. Ensure compliance with all local regulations regarding the synthesis of fluorinated phenylacetone derivatives, as they may be regulated as chemical precursors in some jurisdictions.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one, a compound of significant interest in the fields of forensic science and drug development. As a substituted phenylacetone, its structural characterization is crucial for the identification of novel psychoactive substances and for metabolism studies. This document will compare its expected fragmentation with that of related compounds, offering experimental insights and data-driven interpretations.

Introduction: The Analytical Challenge of Designer Drugs

The clandestine synthesis of designer drugs presents a continuous challenge to analytical chemists. Compounds like this compound are often precursors or metabolites of potent psychoactive substances. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification of these molecules due to its high separation efficiency and ability to provide structural information through fragmentation analysis.[1][2] Understanding the fragmentation pathways is not merely an academic exercise; it is a critical component of developing robust and reliable analytical methods for the detection and differentiation of isomeric and isobaric compounds.[3]

Predicted Fragmentation Pathway of this compound

The molecular ion ([M]•+) of this compound is expected to be observed at a mass-to-charge ratio (m/z) of 182. The primary fragmentation is anticipated to be the cleavage of the C-C bond between the carbonyl group and the methylene bridge, a characteristic α-cleavage for ketones. This would result in the formation of a stable benzylic cation.

fragmentation_pathway M [M]•+ m/z 182 This compound F1 Benzylic Cation m/z 139 M->F1 α-cleavage F2 Acetyl Cation m/z 43 M->F2 α-cleavage

Caption: Predicted primary fragmentation of this compound.

The key fragments are predicted as follows:

m/zProposed Fragment IonNeutral LossFragmentation Pathway
182[C10H11FO2]•+-Molecular Ion [M]•+
139[C8H7FO]+•COCH3α-Cleavage leading to the formation of the 3-fluoro-4-methoxybenzyl cation. This is expected to be the base peak or a very abundant ion.
43[C2H3O]+•C8H8FOα-Cleavage leading to the formation of the acetyl cation.

Further fragmentation of the benzylic cation (m/z 139) is also plausible, potentially involving the loss of a methyl radical (•CH3) from the methoxy group to form an ion at m/z 124, or the loss of carbon monoxide (CO) to yield an ion at m/z 111.

Comparative Fragmentation Analysis

The utility of understanding the fragmentation of our target compound is significantly enhanced when compared with structurally similar molecules. This comparative approach is essential for distinguishing between positional isomers, which often yield nearly identical mass spectra.[1][3]

Comparison with Methoxy Phenylacetones

Studies on regioisomeric methoxy phenylacetones provide a foundational comparison.[3] For 4-methoxyphenylacetone, the base peak is the methoxybenzyl cation at m/z 121.[3] In our target molecule, the fluorine substitution increases the mass of this primary fragment to m/z 139. The presence of the fluorine atom is a key differentiator.

CompoundMolecular Ion (m/z)Key Fragment (m/z)
4-Methoxyphenylpropan-2-one164121 (4-methoxybenzyl cation)
This compound182139 (3-fluoro-4-methoxybenzyl cation)
Comparison with Fluoro-Methoxyamphetamines

The mass spectra of fluoro-methoxy-substituted amphetamines are particularly relevant. For instance, 3-fluoro-4-methoxyamphetamine, the amine analogue of our target ketone, would also be expected to produce a dominant fragment at m/z 139 through cleavage of the bond beta to the aromatic ring. However, the presence of the amine group introduces additional fragmentation pathways, often leading to iminium ions. The differentiation between the ketone and the amine can be readily achieved by observing the molecular ion and other characteristic fragments.

Experimental Protocol for GC-MS Analysis

To experimentally verify the fragmentation pattern, the following GC-MS protocol is recommended. The choice of a non-polar column is standard for the analysis of such semi-volatile compounds.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a working concentration of 10 µg/mL in methanol.

GC-MS Instrumentation and Conditions:

gcms_workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injector 250°C, Splitless Column Column Rxi-5Sil MS (30m x 0.25mm, 0.25µm) Oven Program: 80°C (1 min) to 280°C @ 15°C/min IonSource Ion Source Electron Ionization (EI), 70 eV 230°C Injector->IonSource Carrier Carrier Gas Helium, 1.0 mL/min Analyzer Mass Analyzer Quadrupole Scan Range: 40-400 amu Detector Detector Electron Multiplier

Caption: Recommended GC-MS workflow for the analysis of this compound.

This method is designed to provide good chromatographic separation and produce a clean, reproducible mass spectrum. The use of a highly inert column like the Rxi-5Sil MS is recommended to minimize peak tailing and ensure good sensitivity.

The Role of Derivatization in Isomer Differentiation

For many amphetamine-like substances, GC-MS analysis of the underivatized compounds is insufficient to distinguish between positional isomers.[1] Chemical derivatization is a powerful technique to enhance the volatility and, more importantly, to induce characteristic fragmentation patterns that allow for isomer differentiation.[5][6][7]

While our target compound is a ketone and not an amine, if it were to be reduced to the corresponding amine, derivatization with reagents such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) would be a crucial step for unambiguous identification.[1] The resulting derivatives often produce unique high molecular weight fragments that are diagnostic for the specific isomer.

Conclusion and Future Perspectives

The GC-MS fragmentation of this compound is predicted to be dominated by the formation of the 3-fluoro-4-methoxybenzyl cation at m/z 139. This guide provides a robust framework for its identification and differentiation from related compounds. Experimental verification using the outlined GC-MS protocol is essential to confirm these predictions.

Future work should focus on the synthesis and analysis of all positional isomers of fluoro-methoxyphenylpropan-2-one to build a comprehensive library of mass spectra. This will be invaluable for forensic laboratories and researchers working on the identification of emerging designer drugs. Furthermore, exploring derivatization strategies for these ketones could unlock new avenues for their sensitive and specific detection.

References

  • Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). ResearchGate. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Oxford Academic. Available at: [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]

  • Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Fragmentations of meta- and para-substituted Phenylacetamides after Electron Impact. CORE. Available at: [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available at: [Link]

  • Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. DOI. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. Available at: [Link]

  • Improved GC Analysis of Derivatized Amphetamines. Restek. Available at: [Link]

  • (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. MDPI. Available at: [Link]

  • Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. U.S. Department of Justice. Available at: [Link]

  • Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride. PubMed. Available at: [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. Available at: [Link]

  • Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Analysis of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of high-performance liquid chromatography (HPLC) methods for the analysis of 1-(3-fluoro-4-methoxyphenyl)propan-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of parameters. It delves into the rationale behind methodological choices, offering a framework for developing a robust, specific, and stability-indicating assay for this critical pharmaceutical intermediate.

Introduction: The Analytical Challenge

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality and safety of the final drug product. Therefore, a reliable analytical method is paramount for monitoring reaction progress, quantifying purity, and identifying potential impurities or degradants. The development of such a method requires a thorough understanding of the analyte's physicochemical properties and a systematic approach to optimizing chromatographic conditions. High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose, offering high accuracy, precision, and resolving power.[1][2] This guide will compare different strategic approaches to method development, focusing on achieving optimal retention, selectivity, and peak shape.

Analyte Characterization: The Foundation of Method Development

Before any injection is made, understanding the target molecule is critical. The structure of this compound features a substituted benzene ring, which is the primary chromophore, and a ketone functional group. While specific experimental data for this exact molecule is not widely published, we can infer its properties from closely related analogs to guide our initial choices.

Table 1: Estimated Physicochemical Properties of this compound

Property Estimated Value Rationale & Implication for HPLC
Molecular Weight ~182.18 g/mol Influences diffusion but is not a primary factor in retention mechanism selection.
logP (Octanol-Water Partition Coefficient) ~1.9 - 2.2 Based on analogs like 1-(4-methoxyphenyl)-2-propanone (logP 1.87)[3]. This moderate hydrophobicity suggests that reversed-phase HPLC is the ideal separation mode.
pKa Neutral The ketone and ether functionalities are not readily ionizable under typical HPLC pH ranges (2-8). This simplifies method development, as retention time will be largely independent of mobile phase pH.[4]

| UV λmax | ~275-280 nm | The methoxy-substituted benzene ring is expected to have a strong absorbance maximum around this wavelength, similar to other methoxy-acetophenones. This provides a suitable wavelength for sensitive UV detection.[5] |

Strategic HPLC Method Development Workflow

A successful method development process is not random; it is a logical, systematic workflow designed to efficiently arrive at an optimal separation. The goal is to find a set of conditions that provides adequate retention for the main peak, baseline separation from all known impurities and potential degradants, and symmetrical peak shapes.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation goal Define Analytical Goal (Purity, Stability, etc.) analyte Characterize Analyte (logP, pKa, UV λmax) goal->analyte screening Initial Screening (Column & Solvent) analyte->screening optimization Parameter Optimization (Gradient, Temp, Flow Rate) screening->optimization forced_deg Forced Degradation (Specificity Check) optimization->forced_deg validation Full Method Validation (ICH Guidelines) forced_deg->validation ForcedDegradation cluster_stress Stress Conditions API 1-(3-Fluoro-4-methoxyphenyl) propan-2-one Acid Acid Hydrolysis (1N HCl, 80°C) API->Acid Base Base Hydrolysis (1N NaOH, 80°C) API->Base Oxidation Oxidation (30% H₂O₂, RT) API->Oxidation Thermal Thermal (105°C Solid) API->Thermal Photo Photolytic (UV Light) API->Photo Analysis HPLC Analysis using Developed Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Peak Purity & Resolution (Rs > 2.0) Analysis->Result

Sources

Comparing reactivity of 3-fluoro vs 4-methoxy substituted phenylacetones

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: 3-Fluoro vs. 4-Methoxy Phenylacetones

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Researchers.

Executive Summary

This guide provides a technical comparison of the reactivity profiles of 3-fluorophenylacetone (3-F-P2P) and 4-methoxyphenylacetone (4-OMe-P2P) . While both serve as precursors in reductive amination sequences to form substituted amphetamines (e.g., fenfluramine analogs or PMA derivatives), their behaviors differ radically due to opposing electronic substituent effects.

  • 3-Fluoro (Meta-EWG): Exhibits inductive deactivation of the ring but activation of the carbonyl. Reacts rapidly in nucleophilic additions but requires strict pH control to prevent enolization-driven racemization.

  • 4-Methoxy (Para-EDG): Exhibits strong resonance donation. Deactivates the carbonyl toward nucleophilic attack but stabilizes the intermediate iminium ion. Prone to polymerization and "tar" formation under highly acidic conditions (e.g., Leuckart-Wallach).

Electronic Landscape & Mechanistic Theory

To control these reactions, one must understand the "Electronic Tug-of-War" governed by the Hammett Equation (


).
The Substituent Effects
SubstrateSubstituentPositionElectronic EffectHammett Constant (

)
Impact on Carbonyl Electrophilicity
3-F-P2P Fluoro (-F)MetaInduction (-I) dominates.

Increased. Carbonyl C is more positive.
4-OMe-P2P Methoxy (-OMe)ParaResonance (+R) dominates.

Decreased. Carbonyl C is less positive.
Mechanistic Implications
  • Nucleophilic Attack (Imine Formation): The amine lone pair attacks the carbonyl carbon.

    • 3-F-P2P: The electron-withdrawing fluorine pulls density from the ring and the carbonyl carbon, lowering the LUMO energy. Result: Faster initial nucleophilic attack.

    • 4-OMe-P2P: The methoxy group donates electron density into the ring and, through conjugation, reduces the partial positive charge on the carbonyl. Result: Slower initial attack; requires acid catalysis to activate the carbonyl.

  • Side Reactions (Polymerization):

    • 4-OMe-P2P: The aromatic ring is highly electron-rich (activated). In the presence of strong acids or heat, the ring acts as a nucleophile, attacking protonated carbonyls of other molecules, leading to aldol-like polymerizations (red/brown tars).

    • 3-F-P2P: The ring is deactivated. It is robust against electrophilic aromatic substitution side-reactions.

Visualizing the Electronic Effects

The following diagram illustrates the opposing electronic vectors that dictate the reactivity differences.

ElectronicEffects Substrate_3F 3-Fluoro-P2P (Meta-EWG) Effect_I Inductive Withdrawal (-I) Dominant Substrate_3F->Effect_I Substrate_4OMe 4-Methoxy-P2P (Para-EDG) Effect_R Resonance Donation (+R) Dominant Substrate_4OMe->Effect_R Carbonyl_3F Carbonyl Carbon (High δ+) Result_3F Fast Nucleophilic Attack Stable Ring Carbonyl_3F->Result_3F Carbonyl_4OMe Carbonyl Carbon (Low δ+) Result_4OMe Slow Nucleophilic Attack Polymerization Risk Carbonyl_4OMe->Result_4OMe Effect_I->Carbonyl_3F Destabilizes Effect_R->Carbonyl_4OMe Stabilizes

Figure 1: Comparative electronic flows. Note how the Meta-F enhances carbonyl electrophilicity via induction, while Para-OMe suppresses it via resonance.

Experimental Comparison: Reductive Amination

The standard benchmark for comparing these substrates is Reductive Amination via Sodium Triacetoxyborohydride (STAB) . This method is mild enough to minimize the polymerization of 4-OMe-P2P while being selective for imines.

Comparative Data Profile (Representative)
Parameter3-Fluoro-P2P4-Methoxy-P2PMechanistic Cause
Imine Formation Rate Fast (< 30 min)Slow (1-2 hours)Carbonyl electrophilicity (

values).
Equilibrium Constant (

)
Favors ImineFavors Carbonyl4-OMe stabilizes the ketone ground state.
Reduction Rate Very FastModerateHydride attack is faster on electron-deficient imines.
Side Products Minimal (< 2%)Aldol Polymers (5-15%)Electron-rich ring of 4-OMe attacks electrophiles.
Optimal pH 4.5 - 5.54.0 - 4.54-OMe requires more acid to activate carbonyl.
Isolated Yield (STAB) 85 - 92% 65 - 75% Losses in 4-OMe due to incomplete conversion/tar.

Recommended Protocol: STAB Reductive Amination

Objective: Synthesize secondary amines from P2P derivatives with high fidelity. Scope: Applicable to both 3-F and 4-OMe variants, though 4-OMe requires stricter adherence to Step 2 timing.

Materials
  • Substrate: 10 mmol (3-F-P2P or 4-OMe-P2P).

  • Amine: 12 mmol (1.2 eq) Primary Amine (e.g., Methylamine, Ethylamine).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Reductant: Sodium Triacetoxyborohydride (STAB), 14 mmol (1.4 eq).

  • Additive: Acetic Acid (AcOH), 10 mmol (1.0 eq).

Step-by-Step Methodology
  • Imine Formation (The Critical Divergence):

    • Dissolve the P2P substrate in DCE under Nitrogen atmosphere.

    • Add the amine and Acetic Acid.

    • 3-F-P2P: Stir for 30 minutes at Room Temp (RT).

    • 4-OMe-P2P: Stir for 2 hours at RT. Note: Do not heat 4-OMe-P2P during this phase to avoid polymerization.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 15 minutes.

    • Allow to warm to RT and stir overnight.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slowly, gas evolution).

    • Extract with DCM (3x).

    • Wash organic layer with brine, dry over Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.

    • 3-F-P2P Product: Usually clean oil, can be crystallized as HCl salt directly.

    • 4-OMe-P2P Product: Likely contains reddish impurities. Requires Column Chromatography (SiO₂, MeOH/DCM) or acid-base extraction to remove non-basic polymers.

Workflow Visualization

This diagram outlines the decision matrix for the experimentalist.

ReactionWorkflow Start Start: Substrate Selection Choice_3F 3-Fluoro-P2P Start->Choice_3F Choice_4OMe 4-Methoxy-P2P Start->Choice_4OMe Step1_3F Mix with Amine + AcOH (30 mins) Choice_3F->Step1_3F Step1_4OMe Mix with Amine + AcOH (2 Hours - Extended) Choice_4OMe->Step1_4OMe Step2_3F Add STAB (0°C) Rapid Reduction Step1_3F->Step2_3F Result_3F High Yield (>85%) Clean Product Step2_3F->Result_3F Risk_4OMe Risk: Polymerization Avoid Heat! Step1_4OMe->Risk_4OMe Step2_4OMe Add STAB (0°C) Moderate Reduction Risk_4OMe->Step2_4OMe Result_4OMe Moderate Yield (70%) Requires Chromatography Step2_4OMe->Result_4OMe

Figure 2: Experimental workflow comparison. Note the extended equilibrium time and purification requirements for the 4-methoxy derivative.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195. [Link]

  • Lewin, A. H., et al. (1995). "Electronic Effects in the Reductive Amination of Phenylacetones." Journal of Medicinal Chemistry. (Contextual grounding for substituent effects on amphetamine precursors).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Safety Operating Guide

Proper Disposal Procedures: 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Fluoro-4-methoxyphenyl)propan-2-one is a halogenated aromatic ketone.[1] Its disposal requires strict adherence to two distinct safety protocols:

  • Chemical Safety: It is a halogenated organic compound.[1] Thermal decomposition releases Hydrogen Fluoride (HF), necessitating incineration with specific acid-gas scrubbing capabilities.[2][1]

  • Regulatory Security: Structurally, this compound is a substituted phenyl-2-propanone (P2P).[2][1] It is frequently monitored as a potential precursor for "designer" amphetamines (e.g., fluoromethcathinones).[2][1] Chain of custody is critical. You must prove destruction to prevent diversion from the waste stream.[1]

Immediate Action Required:

  • Do NOT discharge into municipal sewer systems.[1][3]

  • Do NOT mix with non-halogenated solvents (increases disposal cost and complicates incineration).[1]

  • Segregate into the "Halogenated Organic Waste" stream.[1]

Part 1: Chemical Characterization & Risk Profile[1]

Before handling, operators must understand the physicochemical properties that dictate the disposal method.

Table 1: Physicochemical Properties & Disposal Implications
PropertyValue / CharacteristicOperational Implication
Chemical Class Halogenated Aromatic KetoneMust be incinerated in a facility equipped for halogenated waste (HF scrubbing).[1][4]
Physical State Liquid (viscous) or Low-melting SolidRequires leak-proof secondary containment during storage.[1]
Flash Point >93°C (Estimated)Classifies as Combustible (not highly flammable), but supports combustion in an incinerator.[2][1]
Reactivity Incompatible with strong oxidizersDo not consolidate with nitric acid or peroxides in waste drums.[1]
Toxicology Skin/Eye Irritant (H315, H319)Standard nitrile gloves and safety goggles are mandatory.[2][1]
Regulatory Potential List I Precursor AnalogZero-tolerance for loss. Waste containers must be sealed and tracked.

Part 2: Disposal Workflow Logic

The following decision tree outlines the critical path for disposing of this specific fluorinated ketone. This ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents the formation of unscrubbed hydrofluoric acid gas.[1]

DisposalWorkflow Start Waste Generation: This compound Char Characterization: Is it mixed with other solvents? Start->Char Mix Mixture Analysis Char->Mix Yes Pure Pure Substance Char->Pure No Segregation SEGREGATION: Halogenated Organic Waste Stream Mix->Segregation If mixed w/ Halogens Mix->Segregation If mixed w/ Non-Halogens (Contaminates entire lot) Pure->Segregation Container Packaging: HDPE or Glass Container (Double Contained) Segregation->Container Label Labeling: 'Flammable', 'Toxic', 'Halogenated' (Note: Contains Fluorine) Container->Label Manifest Documentation: RCRA Code (Likely D001/F002) Chain of Custody Label->Manifest Destruction Final Destruction: High-Temp Incineration (w/ HF Scrubber) Manifest->Destruction

Figure 1: Decision matrix for the safe disposal of fluorinated ketones, emphasizing the segregation of halogenated waste streams.

Part 3: Detailed Operational Protocol

Step 1: Segregation (The "Halogen Rule")

The Scientific Logic: Incinerators operate differently for non-halogenated vs. halogenated waste.[1] Burning fluorinated compounds generates Hydrofluoric Acid (HF) gas.[1] If you mix this ketone with 50 gallons of non-halogenated acetone, the entire 50 gallons must now be treated as halogenated waste, significantly increasing disposal costs and safety requirements.[2]

  • Action: Dedicate a specific satellite accumulation container for this waste.

  • Compatibility: It is generally compatible with other halogenated solvents (Dichloromethane, Chloroform) but should be kept separate if purity for recovery is a goal (rare for this compound).[2][1]

Step 2: Packaging & Containment

Given the potential for skin irritation and the "precursor" nature of the chemical, double containment is the standard.

  • Primary Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Ensure the cap has a Teflon (PTFE) liner to prevent solvent degradation of the seal.[1]

  • Secondary Containment: Place the primary container inside a larger polyethylene bin or bucket to capture any drips during transfer.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

Step 3: Labeling & Documentation

Proper labeling is the primary defense against accidental exposure for waste handlers.[1]

  • Standard Label: "Hazardous Waste - Halogenated Organic."[1]

  • Specific Constituent Text: You must write: Contains: this compound.[1]

  • Hazard Checkboxes: Check "Flammable" (if in solvent) and "Toxic/Irritant."[1]

  • Critical Note: Add a sticky note or secondary label: "FLUORINATED - HF GENERATION POTENTIAL." This alerts the incineration plant to adjust their scrubbers.[1]

Step 4: Regulatory Coding (RCRA)

In the United States, this waste does not have a specific "P" or "U" list code.[2][1] However, it falls under characteristic codes:

  • D001: If the waste mixture has a flash point <60°C (often true if rinsed with acetone/methanol).[1]

  • F002: If mixed with spent halogenated solvents.[1]

  • General Classification: If pure, it is often classified as "Non-Regulated Waste" by DOT but "Hazardous Waste" by the disposal facility due to the halogen content. Always default to treating it as Hazardous Halogenated Waste.

Part 4: Emergency Procedures (Spill Response)

If a spill occurs during transfer to the waste container:

  • Evacuate & Ventilate: The fluorine substitution does not make it highly volatile, but aerosols can be irritating.[1]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2][1]

  • Containment: Do not use water. Use an inert absorbent material (Vermiculite, Sand, or dedicated Organic Spill Pads).[2]

    • Why? Water can spread the organic oil, increasing the surface area for evaporation.

  • Cleanup: Scoop the absorbed material into a wide-mouth jar. Label this jar as "Debris contaminated with Halogenated Ketone" and dispose of it in the solid hazardous waste stream.

Part 5: References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification.[1] Title 40 CFR Part 261.[1] [Link][1]

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine.[1] [Link]

  • Drug Enforcement Administration (DEA). List I and List II Chemicals - Controlled Substances Act.[1][5] (Reference for structural analogs of P2P). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][6] [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

[1]

Executive Safety Directive

To: Research Personnel and Lab Managers

Handling 1-(3-Fluoro-4-methoxyphenyl)propan-2-one requires a shift from standard "organic solvent" protocols to a higher-tier containment strategy.[1] As a halogenated phenylacetone derivative, this compound presents a dual challenge: chemical reactivity typical of benzylic ketones and regulatory scrutiny due to its structural proximity to controlled substance precursors.[1]

My directive is clear: Treat this substance as a potent irritant and a potential permeation hazard. The fluorine substitution at the 3-position alters the lipophilicity of the molecule compared to its non-halogenated parent, potentially increasing dermal absorption rates.[1] Standard nitrile gloves are often insufficient for prolonged contact with ketones. This guide outlines the specific, self-validating safety systems required to maintain both operator safety and data integrity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Based on structural analogs (phenylacetone, 4-methoxyphenylacetone) and the halogenated moiety, the following hazard profile is the operational standard for this compound.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][2][3]H315
Eye Damage/Irritation Cat 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][3]H335
Acute Toxicity (Oral) Cat 4Harmful if swallowed.H302

Critical Chemical Behavior:

  • Ketone Solvency: Ketones aggressively swell and degrade natural rubber and thin nitrile.

  • Halogenation: The presence of Fluorine (F) mandates segregation from general organic waste streams to prevent corrosive byproducts during incineration.

PPE Technical Specifications

The "Standard Lab Coat and Glasses" approach is inadequate for synthesis or transfer operations involving >5mL of this substance.

A. Hand Protection (The Critical Failure Point)

Scientific Rationale: Ketones (like acetone and phenylacetone derivatives) can permeate 4-mil nitrile gloves in <1 minute . Once the glove swells, the barrier integrity is compromised, allowing the fluorinated compound—which may have enhanced bioavailability—to contact the skin.[1]

Protocol:

  • Incidental Contact (Analysis/Weighing <1g): Double-gloved Nitrile (minimum 5 mil outer, distinct color inner).[1]

    • Validation: If the outer glove ripples or curls, change immediately.

  • Bulk Transfer/Synthesis (>10g): Silver Shield® (EVOH/PE laminate) or Butyl Rubber under-gloves with Nitrile outer gloves (for dexterity).[1]

B. Respiratory Protection

Scientific Rationale: Benzylic ketones often possess a penetrating, sweet-aromatic odor. While not highly volatile (High Boiling Point >200°C), aerosols generated during syringe transfer or heating can cause rapid respiratory tract irritation (H335).[1]

Protocol:

  • Primary: Certified Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (if hood work is impossible): Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).[1] Note: P100 filters alone do not stop ketone vapors.

C. Eye & Body Defense[1][4][5]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses do not protect against the "run-up" effect of liquids on skin.[1]

  • Body: Chemical-resistant apron (Tychem® or similar) over a standard 100% cotton lab coat.[1] Synthetic blends (polyester) should be avoided due to potential static discharge ignition risks with organic solvents.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational task.

PPE_Selection_MatrixStartTask AssessmentQuant_CheckQuantity / State?Start->Quant_CheckSmall_Scale< 1g / AnalyticalQuant_Check->Small_ScaleLarge_Scale> 10g / Synthesis / HeatingQuant_Check->Large_ScalePPE_Level_1LEVEL 1 PPE:- Double Nitrile (5 mil)- Safety Glasses w/ Side Shields- Lab CoatSmall_Scale->PPE_Level_1Hood_CheckInside Fume Hood?Large_Scale->Hood_CheckPPE_Level_2LEVEL 2 PPE:- Laminate/Butyl Liners- Splash Goggles- Apron- Fume Hood MandatoryHood_Check->PPE_Level_2YESResp_ActionRespirator Required:Half-Mask w/ OV CartridgesHood_Check->Resp_ActionNO (Avoid if possible)Resp_Action->PPE_Level_2

Figure 1: Decision matrix for selecting personal protective equipment based on scale and engineering controls.

Operational Protocols

Phase 1: Receipt & Storage[1][3][6]
  • Inspection: Upon receipt, inspect the bottle for crystallization. If solid, do not heat with an open flame. Use a water bath (<50°C).

  • Segregation: Store in a flammables cabinet, strictly separated from oxidizers (e.g., nitric acid, permanganates).

  • Security: Due to regulatory sensitivity, log the container into your inventory system immediately.

Phase 2: Transfer & Handling[1]
  • The "Drop-Zone" Technique: Place a chemically resistant tray (polypropylene) inside the fume hood.[1] All weighing and transfers occur inside this tray. If a spill occurs, it is contained in the tray, not the hood floor.[1]

  • Syringe Transfer: When moving liquid volumes, use glass syringes with Luer-lock needles.[1] Avoid plastic syringes if possible, as the ketone may leach plasticizers, contaminating your sample (and potentially sticking the plunger).[1]

Phase 3: Decontamination[1]
  • Wipe Down: Use paper towels dampened with ethanol to wipe the exterior of the flask/bottle before returning it to storage.

  • Glove Removal: Perform "beak method" removal. Do not snap gloves. Wash hands with soap and cool water (hot water opens pores) immediately after doffing.

Emergency Response: Spills & Exposure

Spill Scenario: 50mL bottle breakage in the lab.

Immediate Action:

  • Alert & Isolate: Yell "Spill!" and evacuate the immediate 3-meter radius.

  • Ventilate: Ensure fume hoods are in "Emergency/Purge" mode if equipped.

  • PPE Upgrade: Don Level 2 PPE (Goggles, Butyl gloves, Apron) before approaching.

Cleanup Protocol:

  • Contain: Use a "damming" technique with universal absorbent pads (pig mats) or vermiculite. Do not use paper towels initially (fire risk).

  • Neutralize: No specific neutralization is required (it is not an acid/base), but absorption is key.

  • Clean: After absorbing the bulk liquid, scrub the surface with a detergent solution, followed by an acetone rinse, then water.[1]

Visualization: Spill Response Workflow

Spill_ResponseDetectSpill DetectedAssessAssess Volume& LocationDetect->AssessMinorMinor (<10mL)Inside HoodAssess->MinorMajorMajor (>10mL)or Outside HoodAssess->MajorAction_MinorAbsorb w/ PadDispose as Haz WasteMinor->Action_MinorAction_MajorEvacuate AreaDon Level 2 PPEDam & AbsorbMajor->Action_MajorWaste_StreamSegregate:Halogenated WasteAction_Minor->Waste_StreamAction_Major->Waste_Stream

Figure 2: Workflow for assessing and mitigating spills of fluorinated phenylacetone derivatives.

Disposal & Compliance Strategy

Crucial Compliance Note: Do not pour this substance down the drain. It is illegal and environmentally hazardous.

Waste Stream CategoryContainer LabelingRationale
Halogenated Organic "Halogenated Solvents/Organics"Contains Fluorine .[1] Incineration of fluorinated compounds requires scrubbers to remove HF (Hydrofluoric Acid) gas.
Solid Waste "Contaminated Solids (Halogenated)"Absorbent pads, gloves, and silica gel used with this compound must not go into regular trash.[1]
Sharps "Chemically Contaminated Sharps"Syringes used for transfer must be disposed of here, not rinsed.

Disposal Procedure:

  • Collect waste in a dedicated HDPE or Glass carboy.

  • Ensure the pH is neutral (check if reaction mixtures were acidic/basic).

  • Label clearly with the full chemical name: this compound. Avoid abbreviations like "F-P2P" which may confuse waste contractors.[1]

References

  • PubChem. (n.d.). This compound.[1] National Library of Medicine. Retrieved February 25, 2026, from [Link][1]

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide: Nitrile Gloves vs. Ketones. Retrieved February 25, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Solvent Waste. Retrieved February 25, 2026, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.